Chemical structure and properties of 1-(Pyrimidin-4-yl)piperidin-4-ol
This technical guide provides a comprehensive analysis of 1-(Pyrimidin-4-yl)piperidin-4-ol , a significant heterocyclic building block in medicinal chemistry.[1] [1] Executive Summary 1-(Pyrimidin-4-yl)piperidin-4-ol is...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of 1-(Pyrimidin-4-yl)piperidin-4-ol , a significant heterocyclic building block in medicinal chemistry.[1]
[1]
Executive Summary
1-(Pyrimidin-4-yl)piperidin-4-ol is a bifunctional pharmacophore integrating a polar, hydrogen-bonding piperidine motif with an electron-deficient pyrimidine ring.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) agonists (specifically GPR119), and antiviral agents. Its structural value lies in the pyrimidine ring's ability to function as a hinge-binder in ATP-competitive inhibition, while the 4-hydroxypiperidine moiety improves aqueous solubility and provides a vector for further functionalization.
CAS Registry Number: Note: Commercial catalogs often conflate isomers.[1] CAS 893755-98-1 is frequently associated with the 2-yl isomer.[1] The 4-yl isomer is less commoditized but structurally distinct.[1]
The molecule consists of a saturated piperidine ring in a chair conformation attached to the C4 position of a pyrimidine ring.[1]
Pyrimidine Ring: Highly electron-deficient due to the two nitrogen atoms (1,3-diazine).[1] The C4 position is activated for nucleophilic attack, making the ring susceptible to SNAr reactions.[1]
Piperidine Ring: The nitrogen atom is sp3 hybridized but participates in conjugation with the pyrimidine system, reducing its basicity compared to a free amine.[1] The 4-hydroxyl group is equatorial in the lowest energy conformer, maximizing hydrogen bonding potential.
Physicochemical Profile
Property
Value (Experimental/Predicted)
Significance
Molecular Weight
179.22 g/mol
Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1]
The most robust route to 1-(Pyrimidin-4-yl)piperidin-4-ol is via Nucleophilic Aromatic Substitution (SNAr) .[1] The disconnection occurs at the C(pyrimidine)-N(piperidine) bond.
Electrophile: 4-Chloropyrimidine (or 4,6-dichloropyrimidine for further functionalization).[1]
Preparation: Charge a reaction flask with 4-chloropyrimidine and IPA (20 mL).
Addition: Add 4-hydroxypiperidine followed by the dropwise addition of TEA. The base is critical to neutralize the HCl generated and liberate the free amine nucleophile.[1]
Reaction: Heat the mixture to reflux (80–100 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] The product typically appears more polar than the starting chloride.[1]
Resuspend the residue in DCM and wash with saturated NaHCO3 (to remove HCl salts) and brine.[1]
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).
Reaction Mechanism & Optimization
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[1]
Caption: SNAr mechanism illustrating the addition of the piperidine amine to the electron-deficient C4 of the pyrimidine, followed by chloride elimination.
Troubleshooting Guide
Issue: Low Conversion.
Cause: Pyrimidine ring deactivation or insufficient temperature.[1]
Solution: Switch solvent to n-Butanol (higher reflux temp) or use Microwave irradiation (120 °C, 20 min).
Issue: Hydrolysis Product (4-Hydroxypyrimidine).
Cause: Wet solvents allowing water to compete as a nucleophile.[1]
Solution: Use anhydrous solvents and dry TEA over KOH.[1]
Medicinal Chemistry Utility
Pharmacophore Applications
This scaffold is a "privileged structure" in drug discovery:
Kinase Inhibitors: The pyrimidine nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., in Akt or JAK inhibitors).[1] The piperidine ring projects the hydroxyl group into the solvent-exposed region or a ribose-binding pocket.[1]
GPCR Agonists: Specifically in GPR119 agonists for type 2 diabetes, where the piperidine-pyrimidine linkage mimics the lipid mediators.[1]
Solubility Handle: The 4-hydroxypiperidine moiety is often attached to hydrophobic scaffolds to lower LogP and improve metabolic stability (blocking metabolic hot-spots).[1]
Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.[1]
References
BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from .[1]
PubChem. Compound Summary: Piperidin-4-ol.[1][2] National Library of Medicine.[1] Retrieved from .[1]
Caldwell, J. J., et al. (2010).[1] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[9][10] Journal of Medicinal Chemistry, 53(4), 1883–1886. .[1]
ChemicalBook. 4-Hydroxypiperidine hydrochloride Synthesis and Properties. Retrieved from .[1]
ChemScene. Product Data: 1-(Pyrimidin-2-yl)piperidin-4-ol (Isomer Comparison). Retrieved from .[1]
A Technical Guide to the Therapeutic Potential of 1-(Pyrimidin-4-yl)piperidin-4-ol in Drug Discovery
Abstract This guide provides a comprehensive technical overview of the small molecule 1-(Pyrimidin-4-yl)piperidin-4-ol, a heterocyclic compound with significant, yet underexplored, therapeutic potential. By dissecting it...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive technical overview of the small molecule 1-(Pyrimidin-4-yl)piperidin-4-ol, a heterocyclic compound with significant, yet underexplored, therapeutic potential. By dissecting its core structure—a fusion of a pyrimidine ring and a 4-hydroxypiperidine scaffold—we can infer its likely biological targets and chart a strategic roadmap for its preclinical development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a structured approach to investigating this compound's promise as a novel therapeutic agent, particularly in the realms of oncology and inflammatory diseases. We will delve into its hypothesized mechanisms of action, provide detailed experimental protocols for its synthesis and evaluation, and outline a logical progression for its journey from a chemical entity to a viable drug candidate.
Introduction: Deconstructing the Scaffold
The compound 1-(Pyrimidin-4-yl)piperidin-4-ol (Molecular Formula: C9H13N3O) is a small molecule built upon two "privileged" scaffolds well-known in medicinal chemistry[1][2]. Understanding these components is key to predicting the compound's therapeutic utility.
The Pyrimidine Core: Pyrimidine is a fundamental building block in numerous bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents[2][3][4]. Its nitrogen atoms are excellent hydrogen bond acceptors, allowing it to interact with the hinge regions of many protein kinases[2]. The pyrimidine scaffold is a cornerstone of many approved kinase inhibitors, suggesting that our lead compound may function in a similar capacity[2].
The 4-Hydroxypiperidine Moiety: This saturated heterocycle is a versatile and frequently used component in modern drug design[1][5]. The piperidine ring serves as a non-planar scaffold that can orient substituents in precise three-dimensional space, while the hydroxyl (-OH) group provides a critical point for hydrogen bonding with target proteins, enhancing binding affinity and specificity[1]. This moiety is found in drugs targeting a wide array of proteins, including G-protein coupled receptors (GPCRs) and various enzymes[1][6].
The combination of these two scaffolds in 1-(Pyrimidin-4-yl)piperidin-4-ol creates a molecule with a high probability of interacting with key signaling proteins, particularly protein kinases, which are central regulators of cellular processes often dysregulated in disease.
Table 1: Physicochemical Properties of 1-(Pyrimidin-4-yl)piperidin-4-ol.
Hypothesized Therapeutic Targets and Indications
Based on its structural motifs, 1-(Pyrimidin-4-yl)piperidin-4-ol is a prime candidate for investigation as a kinase inhibitor. Two kinase families, in particular, stand out as high-probability targets: the Janus Kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs).
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical mediator of immune responses and cell growth, activated by cytokines and growth factors.[9][10] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers[10]. Small molecule JAK inhibitors have revolutionized the treatment of conditions like rheumatoid arthritis, psoriatic arthritis, myelofibrosis, and atopic dermatitis[9][10][11][12].
Rationale for Investigation: Many approved JAK inhibitors, such as Tofacitinib and Baricitinib, feature a nitrogen-rich heterocyclic core that interacts with the kinase hinge region, a role the pyrimidine moiety of our compound is well-suited to play[10]. The piperidine scaffold can provide the necessary vectors for achieving selectivity and favorable pharmacokinetic properties.
The ROCK family of kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in cell shape, motility, and contraction[13][14]. Overactivity of ROCK signaling is implicated in cardiovascular diseases, cancer metastasis, and fibrosis[14][15][16].
Rationale for Investigation: The development of ROCK inhibitors is an active area of research. Approved drugs like Netarsudil and Ripasudil demonstrate the therapeutic viability of targeting these kinases, particularly in ophthalmology[16]. The structure of 1-(Pyrimidin-4-yl)piperidin-4-ol aligns with general pharmacophore models for ATP-competitive ROCK inhibitors.
Preclinical Development Roadmap: A Step-by-Step Guide
The following sections outline a logical, multi-stage workflow for systematically evaluating the therapeutic potential of 1-(Pyrimidin-4-yl)piperidin-4-ol.
Workflow Visualization
Caption: A strategic workflow for the preclinical evaluation of 1-(Pyrimidin-4-yl)piperidin-4-ol.
Stage 1: Chemical Synthesis and Characterization
The first critical step is to secure a reliable source of high-purity material. A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.
Protocol: Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-ol
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or DMSO), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).
Addition of Pyrimidine: Add 4-chloropyrimidine (1.1 eq) to the reaction mixture. Causality: The electron-withdrawing pyrimidine ring activates the chlorine at the 4-position for nucleophilic displacement by the secondary amine of the piperidine.
Heating: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Characterization (QC Checkpoint): The final product's identity and purity (>98%) must be confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Stage 2: In Vitro Biological Evaluation
This stage aims to identify the primary biological target(s) and characterize the compound's activity in a cellular context.
Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar luminescence-based assay format that measures the phosphorylation of a specific peptide substrate by the target kinase.
Reagents: Recombinant human JAK2 enzyme, biotinylated peptide substrate, ATP, and a europium-labeled anti-phospho-peptide antibody.
Procedure:
Dispense the test compound (1-(Pyrimidin-4-yl)piperidin-4-ol) at a fixed concentration (e.g., 10 µM) into a 384-well assay plate. Include a known inhibitor (e.g., Ruxolitinib) as a positive control and DMSO as a negative control.
Add the JAK2 enzyme and peptide substrate mixture to all wells.
Initiate the kinase reaction by adding ATP (at its Km concentration). Incubate for 60 minutes at room temperature.
Stop the reaction and add the detection reagents (e.g., streptavidin-allophycocyanin and the europium-labeled antibody).
Read the plate on a suitable plate reader.
Data Analysis: Calculate the percent inhibition relative to the positive and negative controls. A significant inhibition (>50%) qualifies the compound as a "hit."
Follow-up: If a hit is confirmed, perform a dose-response experiment by testing the compound across a range of concentrations (e.g., 1 nM to 30 µM) to determine its half-maximal inhibitory concentration (IC50).
Protocol: Cellular Target Engagement via Western Blot
Cell Culture: Use a cell line where the target pathway is active (e.g., HEL cells for the JAK-STAT pathway, which have a constitutively active JAK2).
Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of 1-(Pyrimidin-4-yl)piperidin-4-ol for 2-4 hours.
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a key downstream substrate (e.g., anti-phospho-STAT3 for the JAK pathway or anti-phospho-MYPT1 for the ROCK pathway). Also probe for the total protein and a loading control (e.g., GAPDH).
Analysis (QC Checkpoint): A dose-dependent decrease in the phosphorylated substrate, without a change in total substrate, provides strong evidence of on-target activity within a cellular environment.
Proposed In Vitro Assay
Purpose
Key Output
Broad Kinase Panel Screen
Identify primary target(s) and assess initial selectivity.
% Inhibition at a single concentration.
Dose-Response Assay
Quantify potency against primary target(s).
IC50 value.
Cellular Phosphorylation Assay
Confirm on-target activity in a biological system.
Sample Analysis: Process the blood to plasma and quantify the concentration of the compound at each time point using LC-MS/MS.
Data Analysis (QC Checkpoint): Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and oral bioavailability (%F). The goal is to find a compound with sufficient exposure and a half-life that supports a reasonable dosing schedule (e.g., once or twice daily).
Protocol: Murine Collagen-Induced Arthritis (CIA) Efficacy Model (Example for RA)
Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.
Treatment: Once clinical signs of arthritis appear, randomize mice into groups and begin daily oral dosing with the test compound, a vehicle control, and a positive control (e.g., a known JAK inhibitor).
Efficacy Readouts: Monitor disease progression by measuring paw thickness and assigning a clinical arthritis score. At the end of the study, collect tissues for histological analysis of joint inflammation and damage.
Data Analysis: A statistically significant reduction in paw swelling and clinical score compared to the vehicle group demonstrates in vivo efficacy and provides proof-of-concept.
Challenges and Future Directions
While promising, the development of 1-(Pyrimidin-4-yl)piperidin-4-ol is not without challenges. Key hurdles will include optimizing target selectivity to minimize off-target effects, achieving a favorable pharmacokinetic profile with good oral bioavailability, and ensuring a clean safety profile.
Future work should focus on structure-activity relationship (SAR) studies. By synthesizing and testing analogs of the parent compound, researchers can systematically improve its potency, selectivity, and drug-like properties, ultimately leading to the selection of a preclinical candidate for formal IND-enabling studies.
Conclusion
The small molecule 1-(Pyrimidin-4-yl)piperidin-4-ol represents a compelling starting point for a drug discovery program. Its structure, combining two privileged medicinal chemistry scaffolds, strongly suggests potential as a kinase inhibitor, with the JAK and ROCK kinase families being particularly high-priority targets. This guide has outlined a clear, logical, and technically grounded roadmap for its evaluation. By following a systematic process of synthesis, in vitro profiling, and in vivo validation, the scientific community can effectively unlock the therapeutic potential of this promising compound for the treatment of cancer, autoimmune disorders, and other diseases with high unmet medical needs.
References
National Center for Biotechnology Information. 1-(Pyridin-4-yl)piperidin-4-ol. PubChem Compound Summary for CID 23447619. Available from: [Link].
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2024). JAK inhibitors: What are they and how do they work? Synapse. Available from: [Link].
Al-Salama, Z. T., & Dhillon, S. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(3), 349. Available from: [Link].
National Center for Biotechnology Information. 1-(pyrimidin-4-yl)piperidin-4-ol. PubChem Compound Summary for CID 17959854. Available from: [Link].
National Rheumatoid Arthritis Society. JAK inhibitors Used For Rheumatoid Arthritis (RA). NRAS. Available from: [Link].
Synapse. ROCK inhibitors(Boehringer Ingelheim). Synapse. Available from: [Link].
Islam, N. U., Zaib, S., Khan, K. M., & Iqbal, A. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available from: [Link].
American Academy of Dermatology Association. JAK inhibitors: What your dermatologist wants you to know. AAD. Available from: [Link].
ResearchGate. Advances in the development of Rho-associated protein kinase (ROCK) inhibitors. ResearchGate. Available from: [Link].
National Center for Biotechnology Information. 1-[3-Azanyl-6-(2-hydroxyphenyl)pyridazin-4-yl]piperidin-4-ol. PubChem Compound Summary for CID 154573641. Available from: [Link].
Wikipedia. Rho kinase inhibitor. Wikipedia. Available from: [Link].
Saify, Z. S., Khan, K. M., & Zaidi, J. H. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Archives of Pharmacal Research, 28(1), 16-20. Available from: [Link].
Djokovic, N., Zidar, N., & Tomasic, T. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Molecules, 29(19), 4481. Available from: [Link].
National Center for Biotechnology Information. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem Compound Summary for CID 1268289. Available from: [Link].
National Center for Biotechnology Information. 4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. PubChem Compound Summary for CID 71588005. Available from: [Link].
Lumente, P. A., et al. (2019). GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency. Bioorganic & Medicinal Chemistry Letters, 29(19), 126632. Available from: [Link].
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861952. Available from: [Link].
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. Available from: [Link].
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 1. Available from: [Link].
Kumar, D., & Kumar, N. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Medicinal Chemistry Research, 27(4), 969-989. Available from: [Link].
Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Available from: [Link].
Ananthan, S., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(12), 3538-3541. Available from: [Link].
Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. Available from: [Link].
ResearchGate. Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Available from: [Link].
Flanagan, M. E., et al. (2008). U.S. Patent No. 7,423,043. Washington, DC: U.S. Patent and Trademark Office.
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link].
Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. Available from: [Link].
ResearchGate. Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. Available from: [Link].
1-(Pyrimidin-4-yl)piperidin-4-ol: A Versatile Scaffold in Medicinal Chemistry
[1] Executive Summary The 1-(pyrimidin-4-yl)piperidin-4-ol scaffold represents a privileged structural motif in modern drug discovery, acting as a critical junction between physicochemical optimization and target specifi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 1-(pyrimidin-4-yl)piperidin-4-ol scaffold represents a privileged structural motif in modern drug discovery, acting as a critical junction between physicochemical optimization and target specificity.[1] Unlike its ubiquitous 2-pyrimidinyl isomer, the 4-pyrimidinyl variant offers distinct electronic vectors and solubility profiles, making it a valuable "scaffold hop" in the design of GPR119 agonists (metabolic disorders) and ATP-competitive kinase inhibitors (oncology).
This technical guide provides a comprehensive analysis of this scaffold, detailing its synthetic accessibility, physicochemical advantages, and application in modulating biological targets.
Part 1: Structural & Physicochemical Profile
The core utility of 1-(pyrimidin-4-yl)piperidin-4-ol lies in its ability to modulate the properties of a drug candidate without adding excessive lipophilicity.[1]
Electronic Modulation of the Piperidine Nitrogen
In standard N-alkyl piperidines, the nitrogen is highly basic (
), leading to high ionization at physiological pH. This often results in poor membrane permeability and susceptibility to metabolic N-oxidation.[1]
The Pyrimidine Effect: Attaching the electron-deficient pyrimidine ring at the 4-position significantly lowers the
of the piperidine nitrogen (typically to the range of 5–7).[1] This ensures a higher fraction of the neutral species at physiological pH, enhancing passive diffusion across biological membranes.
Physicochemical Data Summary
Property
Value (Approx.)
Impact on Drug Design
Molecular Weight
179.22 g/mol
Fragment-like; leaves room for heavy decoration.[1]
cLogP
0.4 – 0.6
Low lipophilicity; ideal for lowering total LogP of greasy leads.[1]
TPSA
~50 Ų
Favorable for oral bioavailability (Rule of 5).
H-Bond Donors
1 (OH group)
Critical vector for specific binding interactions.[1]
H-Bond Acceptors
3 (2 Pyrimidine N, 1 OH)
Enhances aqueous solubility.
Part 2: Synthetic Accessibility & Protocols[1]
The synthesis of this scaffold relies on the Nucleophilic Aromatic Substitution (S_NAr) of 4-halopyrimidines.[1][2] While 4-chloropyrimidine is the standard electrophile, the reaction requires specific conditions to suppress hydrolysis and maximize yield.[1]
Core Synthesis Protocol
Objective: Synthesis of 1-(pyrimidin-4-yl)piperidin-4-ol from 4-chloropyrimidine.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
Temperature: 80°C (Reflux) or 120°C (Microwave)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloropyrimidine HCl (10 mmol) in iPrOH (20 mL).
Addition: Add DIPEA (25 mmol) dropwise. The solution may warm slightly.[1] Add piperidin-4-ol (12 mmol) in one portion.
Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor by LC-MS or TLC (10% MeOH in DCM).[1]
Note: Reaction typically reaches completion within 4–6 hours.[1] If using microwave irradiation, heat to 120°C for 20 minutes.
Work-up: Cool to room temperature. Concentrate the solvent in vacuo.
Extraction: Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid/salts. Wash with brine (20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0–10% MeOH/DCM gradient).
Validation: Product should appear as a white to off-white solid. Confirm via ¹H NMR (distinctive pyrimidine protons at ~8.5 and ~6.5 ppm).
Synthetic Pathway Visualization[3]
Caption: S_NAr mechanism for the synthesis of the target scaffold.
Part 3: Medicinal Chemistry Applications[2][4][5][6][7]
GPR119 Agonists (Metabolic Disorders)
GPR119 is a lipid-sensing GPCR expressed in pancreatic
-cells and intestinal L-cells.[1] Agonists promote glucose-dependent insulin secretion (GDIS).[1]
Role of the Scaffold: The piperidine ring acts as a rigid spacer, positioning the polar headgroup (often a carbamate derived from the 4-OH) and the heteroaromatic tail (the pyrimidine) into the receptor's binding crevice.
SAR Insight: The 4-pyrimidinyl group provides a specific vector that differs from the 2-pyrimidinyl isomer, often improving selectivity against related GPCRs or improving metabolic stability by blocking the para-position of the aromatic system.[1]
Kinase Inhibitors (Oncology)
In kinase drug discovery, the pyrimidine ring is a classic "hinge binder," mimicking the adenine ring of ATP.
Binding Mode: The N1 and N3 nitrogens of the pyrimidine ring can accept hydrogen bonds from the backbone amide of the kinase hinge region.[1]
The Piperidine Linker: The piperidine group at the 4-position projects into the solvent-exposed region or the ribose-binding pocket, allowing for solubilizing groups (via the 4-OH) to be attached without disrupting the primary hinge interaction.[1]
Example Relevance: This architecture is structurally homologous to the core of Capivasertib (AZD5363) , an Akt inhibitor which utilizes a fused pyrrolo[2,3-d]pyrimidine linked to a piperidine. The 1-(pyrimidin-4-yl)piperidin-4-ol is a simplified, non-fused analog often used in early fragment-based screening.[1]
Functionalization Logic (SAR Vectors)
Caption: Structure-Activity Relationship (SAR) vectors for the scaffold.
Part 4: Advanced Functionalization
Once the core scaffold is synthesized, the secondary alcohol (4-OH) serves as a versatile handle.
Carbamate Synthesis (GPR119 Agonists):
React 1-(pyrimidin-4-yl)piperidin-4-ol with 4-nitrophenyl chloroformate to form the activated carbonate, followed by reaction with an amine (R-NH₂) to yield the carbamate.[1]
Ether Synthesis:
Use NaH in DMF followed by an alkyl halide (R-X) to form ether linkages. This is common for extending the molecule into hydrophobic pockets.[1]
Oxidation to Ketone:
Swern oxidation or Dess-Martin Periodinane converts the alcohol to the ketone, allowing for reductive amination to introduce a secondary amine at the 4-position.[1]
References
BenchChem Technical Support. (2025).[2] Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide. Retrieved from
Addie, M., et al. (2013).[3] Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.[1][3] Journal of Medicinal Chemistry. Retrieved from
Caldwell, J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from
Santa Cruz Biotechnology. (2025). 1-Pyrimidin-2-yl-piperidin-4-ol Product Data. Retrieved from
ChemScene. (2025). 1-(Pyrimidin-2-yl)piperidin-4-ol Physicochemical Data. Retrieved from
The Pyrimidinyl-Piperidine Scaffold: A Technical Review of Synthetic Strategies and Pharmacological Applications
Executive Summary The pyrimidinyl-piperidine moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to present ligands to diverse biological targets with high affinity and selectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrimidinyl-piperidine moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to present ligands to diverse biological targets with high affinity and selectivity. This guide analyzes the scaffold's utility across three primary therapeutic axes: metabolic disorders (GPR119 agonists), oncology (AKT/PKB kinase inhibitors), and neuropsychiatry (D2/5-HT2A antagonists). By synthesizing recent literature, we provide a technical roadmap for the design, synthesis, and evaluation of these derivatives, emphasizing the causality between structural modifications and pharmacological outcomes.
The Privileged Scaffold: Structural Logic
The pyrimidinyl-piperidine core combines the electron-deficient pyrimidine ring with the semi-rigid, aliphatic piperidine cycle. This combination offers unique pharmacophoric advantages:
Geometric Positioning: The piperidine ring acts as a defined spacer, orienting substituents at the 4-position (para) or 3-position (meta) relative to the pyrimidine attachment, enabling precise targeting of deep hydrophobic pockets (e.g., kinase ATP-binding sites).
Electronic Modulation: The pyrimidine nitrogens serve as hydrogen bond acceptors, crucial for interacting with hinge regions in kinases or specific residues in GPCR transmembrane domains.
Solubility & ADME: The basic nitrogen of the piperidine (if unsubstituted or tertiary) often improves aqueous solubility and bioavailability compared to biaryl systems.
Therapeutic Applications & Mechanisms of Action[1][2][3][4]
Metabolic Disorders: GPR119 Agonism
GPR119 is a Class A GPCR expressed in pancreatic
-cells and intestinal L-cells.[1][2] Agonism triggers the Gs/cAMP pathway, leading to glucose-dependent insulin secretion (GSIS) and GLP-1 release.[1]
Key Compound:MBX-2982 (Sanofi/Metabolex).
Mechanism: The pyrimidine ring of MBX-2982 interacts with the receptor's orthosteric site, while the piperidine linker positions a lipophilic tail to stabilize the active receptor conformation.
Efficacy: Potent GPR119 activation (
nM) results in improved glucose tolerance in T2DM models.
Oncology: AKT (Protein Kinase B) Inhibition
The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer.
Structural Insight: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives function as ATP-competitive inhibitors. The pyrrolopyrimidine mimics the adenine of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu228, Ala230 in AKT), while the piperidine projects the "tail" group into the solvent-exposed region or specificity pocket.
Neuropsychiatry: Dual D2/5-HT2A Antagonism
In antipsychotics (e.g., risperidone analogues), the piperidine ring is often part of a pharmacophore that bridges a serotonin-targeting headgroup (benzisoxazole/pyrimidine) and a dopamine-targeting tail.
Visualization: GPR119 Signaling Pathway
The following diagram illustrates the downstream effects of pyrimidinyl-piperidine agonists on metabolic regulation.
Figure 1: Signal transduction pathway activated by pyrimidinyl-piperidine GPR119 agonists.[1]
Structure-Activity Relationship (SAR) Analysis
The optimization of this scaffold relies on three vectors of modification.
Region
Modification
Biological Consequence
Pyrimidine Ring (Core)
Substitution at C2 vs. C4
Determines vector of piperidine attachment. C4-attachment is common in kinase inhibitors to mimic adenine; C2-attachment is frequent in GPCR ligands (e.g., GPR119).
Pyrimidine Substituents
5-Ethyl / 5-CN
In GPR119 agonists, a 5-ethyl group (as in MBX-2982) enhances hydrophobic packing in the receptor pocket. Electron-withdrawing groups (CN, F) modulate pKa and metabolic stability.
Piperidine Nitrogen
Carbamates / Heterocycles
The N1-position is the primary vector for "tail" extension. Carbamates (N-CO-O-R) often improve metabolic stability over simple alkyl chains.
Piperidine C4-Position
Amino / Ether Linkers
Critical for determining the angle of the distal pharmacophore. An ether linkage (–O–) provides rotational freedom; a direct bond or amine linkage is more rigid.
Synthetic Methodologies
Two primary strategies dominate the assembly of the pyrimidinyl-piperidine core: Nucleophilic Aromatic Substitution (
) and Buchwald-Hartwig Amination .
General Synthetic Workflow
The choice between
and Pd-catalysis depends on the reactivity of the halopyrimidine. Electron-deficient pyrimidines (e.g., 4-chloro-5-nitropyrimidine) undergo facile . Electron-rich or sterically hindered systems require Palladium catalysis.
Figure 2: Decision tree for synthetic route selection.
Detailed Protocol: Synthesis of a GPR119 Agonist Precursor
Objective: Synthesis of 2-(piperidin-4-yl)-5-ethylpyrimidine (Intermediate for MBX-2982 analogues).
Reagents:
2-Chloro-5-ethylpyrimidine (1.0 eq)
4-Boc-aminopiperidine (1.2 eq)
Diisopropylethylamine (DIPEA) (2.5 eq)
Dimethylformamide (DMF) (anhydrous)
Step-by-Step Methodology:
Preparation: Charge a 100 mL round-bottom flask with 2-Chloro-5-ethylpyrimidine (5.0 mmol) and anhydrous DMF (20 mL) under an inert nitrogen atmosphere.
Addition: Add 4-Boc-aminopiperidine (6.0 mmol) followed by DIPEA (12.5 mmol) via syringe.
Reaction: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via LC-MS (Target mass: M+H). Note: The elevated temperature is required to overcome the lower electrophilicity of the C2 position compared to C4.
Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the N-Boc protected intermediate.
Deprotection (Self-Validating Step): Treat with TFA/DCM (1:4) at 0°C. Complete consumption of the starting material on TLC confirms successful deprotection, yielding the free amine for further derivatization.
Pharmacological Evaluation
In Vitro Functional Assay (cAMP Quantification)
To validate GPR119 agonism, a cell-based HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay is the industry standard.
Protocol:
Cell Line: CHO-K1 cells stably expressing human GPR119.
Seeding: Plate cells at 2,000 cells/well in a 384-well low-volume white plate.
Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10
M). Incubate for 30 minutes at 37°C in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour at room temperature.
Readout: Measure fluorescence ratio (665 nm / 620 nm) using a compatible plate reader (e.g., EnVision).
Data Analysis: Plot the FRET ratio against log[Compound]. Calculate
using a 4-parameter logistic fit. Validation: Reference agonist (e.g., MBX-2982) must yield an nM.
Future Perspectives
The pyrimidinyl-piperidine scaffold is evolving beyond simple inhibition/agonism:
PROTACs: The piperidine nitrogen provides an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon), enabling the degradation of kinases like AKT rather than mere inhibition.
Dual Agonists: Hybrids targeting GPR119 and DPP-4 simultaneously are being explored to maximize incretin-based therapy for diabetes.
References
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
[Link]
Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
[Link]
Recent development of piperazine and piperidine derivatives as antipsychotic agents. European Journal of Medicinal Chemistry.
[Link]
MBX-2982 (GPR119 Agonist) Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY.
[Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry.
[Link]
Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry.
[Link]
Role of 1-(Pyrimidin-4-yl)piperidin-4-ol in kinase inhibitor development
An In-Depth Technical Guide to the Role of 1-(Pyrimidin-4-yl)piperidin-4-ol in Kinase Inhibitor Development Abstract The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Role of 1-(Pyrimidin-4-yl)piperidin-4-ol in Kinase Inhibitor Development
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact favorably with the conserved ATP-binding site of kinases. This technical guide provides a comprehensive analysis of one such scaffold: 1-(Pyrimidin-4-yl)piperidin-4-ol . We will dissect the distinct roles of its constituent moieties—the pyrimidine ring as a hinge-binding anchor and the piperidin-4-ol group as a modulator of physicochemical properties and a vector for synthetic elaboration. Through mechanistic insights, detailed experimental protocols, and illustrative case studies, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile scaffold in the design of next-generation kinase inhibitors.
The Kinase Inhibitor Landscape: A Quest for Specificity
Protein kinases, which regulate the majority of cellular signaling pathways, are one of the most important classes of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge persists: achieving selectivity. Given the high degree of structural conservation in the ATP-binding site across the human kinome, designing inhibitors that potently block the intended target without causing off-target effects is a formidable task.[3]
This challenge has driven the exploration of privileged scaffolds—molecular architectures that provide a robust foundation for interaction with the kinase hinge region, while offering versatile exit vectors for building selectivity and optimizing drug-like properties.[4] The pyrimidine core is a preeminent example of such a scaffold, found in numerous FDA-approved kinase inhibitors.[4][5]
The Privileged Nature of the Pyrimidine Scaffold
The pyrimidine ring is a bioisostere of the adenine base in ATP, allowing it to form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the active site.[5][6] This fundamental interaction is the starting point for achieving high-affinity binding. The true art of inhibitor design, however, lies in the strategic decoration of this core to exploit subtle differences in the surrounding regions of the ATP pocket.
Deconstructing the 1-(Pyrimidin-4-yl)piperidin-4-ol Scaffold
The 1-(Pyrimidin-4-yl)piperidin-4-ol moiety is a powerful building block that masterfully combines the hinge-binding capability of pyrimidine with the advantageous physicochemical properties of a substituted piperidine.
Caption: Key functional components of the 1-(Pyrimidin-4-yl)piperidin-4-ol scaffold.
The Pyrimidine Ring: As the core hinge-binding element, the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, mimicking the interaction of ATP's adenine.[5] This establishes the primary anchor point for the inhibitor within the kinase active site.
The Piperidine Ring: This saturated heterocycle serves multiple critical functions. It enhances the aqueous solubility of the molecule compared to more lipophilic linkers, a crucial factor for oral bioavailability. The non-planar, three-dimensional structure of the piperidine ring can improve binding by accessing deeper pockets and reducing the entropic penalty of binding.[7] Crucially, it acts as a synthetic vector, directing substituents out of the ATP pocket towards the more variable solvent-exposed region, which is a key strategy for achieving kinase selectivity.
The 4-ol (Hydroxyl) Group: The hydroxyl group at the 4-position of the piperidine ring is a key polar feature. It can act as both a hydrogen bond donor and acceptor, forming additional interactions with residues in the binding pocket or with solvent. This enhances binding affinity and further improves the scaffold's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8]
Application in Kinase Inhibitor Design: Akt/PKB Case Study
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K-Akt signaling pathway, which is frequently hyperactivated in various cancers.[9] Consequently, Akt is a high-priority target for cancer therapy. Several potent Akt inhibitors have been developed utilizing a scaffold closely related to our topic: 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine. The principles derived from these examples are directly applicable.
A notable example is AZD5363 (Capivasertib) , an orally bioavailable, potent pan-Akt inhibitor that has advanced to clinical trials.[10] Its discovery journey highlights the utility of the pyrimidine-piperidine core.
Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors.
The development of Akt inhibitors based on the 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold demonstrates a clear structure-activity relationship (SAR). Initial hits were optimized by modifying the substituent on the piperidine ring.[11] This strategy led to compounds like AZD5363, where the piperidine core orients a complex side chain to achieve high potency and selectivity.[10]
Data Presentation: Activity of Representative Akt Inhibitors
The table below summarizes the inhibitory activity of key compounds developed from the 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold, a close analog that validates the core principles of our topic scaffold.
Compound
Target Kinase
IC₅₀ (nM)
Cellular Activity Reference
CCT128930 (Compound 2 in source)
Aktβ (PKBβ)
47
Potent ATP-competitive inhibitor showing inhibition of biomarkers in the PI3K-Akt-mTOR pathway in cells.[11][12]
AZD5363 (Capivasertib)
Akt1
3
Orally bioavailable pan-Akt inhibitor that showed pharmacodynamic knockdown of Akt phosphorylation and tumor growth inhibition in xenograft models.[10]
Compound 10h (pyrazolopyrimidine core)
Akt1
24.3
A pan-Akt inhibitor that effectively inhibited cellular phosphorylation of Akt and induced apoptosis in PC-3 prostate cancer cells.[9]
Experimental Protocols for Inhibitor Evaluation
The characterization of a novel kinase inhibitor requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a physiological context.[13][14]
Caption: General experimental workflow for the evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a non-radioactive, luminescence-based assay to determine the IC₅₀ value of an inhibitor.[15] The principle is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Causality: This assay provides a direct measure of the compound's ability to inhibit the purified kinase enzyme, independent of cellular factors like membrane permeability or efflux pumps. Using an ATP concentration near the Michaelis constant (Km) ensures sensitivity to competitive inhibitors.[15]
Methodology:
Reagent Preparation:
Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[15]
ATP Solution: Prepare ATP in kinase buffer at a concentration twice the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
Kinase/Substrate Mix: Dilute the recombinant kinase and its specific peptide substrate in kinase buffer.
Test Compound: Prepare a serial dilution of the inhibitor (e.g., starting from 100 µM) in DMSO, then dilute further in kinase buffer.
Assay Procedure (384-well plate format):
Add 2.5 µL of the test compound dilution or DMSO vehicle (control) to the wells.
Add 2.5 µL of the kinase/substrate mix to all wells and incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding 5 µL of the ATP solution.
Incubate for 60 minutes at 30°C.
Detection:
Stop the kinase reaction and measure ADP production using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
Read the luminescence on a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[16]
This protocol assesses whether the inhibitor can engage its target and inhibit its activity within a cellular context by measuring the phosphorylation of a known downstream substrate.[17]
Causality: This is a crucial self-validating step. Observing a dose-dependent decrease in the phosphorylation of a direct substrate confirms that the compound is cell-permeable and engages the intended target at the concentrations tested.[16] The choice of cell line is critical; often, cancer cell lines with known hyperactivation of the target kinase's pathway are used.[9]
Methodology:
Cell Culture and Treatment:
Seed a relevant cancer cell line (e.g., PC-3 prostate cancer cells for Akt inhibitors) in 6-well plates and grow to 70-80% confluency.[9]
Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.
Treat the cells with increasing concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or DMSO vehicle for a defined period (e.g., 2 hours).
If applicable, stimulate the pathway with a growth factor (e.g., IGF-1) for the final 15-30 minutes of the incubation.
Cell Lysis:
Wash the cells with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Harvest the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
Protein Quantification and Western Blot:
Determine the protein concentration of each lysate using a BCA assay.
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE loading buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunodetection:
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-GSK3β for Akt).
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis:
Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., β-actin) to ensure equal loading.
Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target cellular activity.
Conclusion and Future Directions
The 1-(Pyrimidin-4-yl)piperidin-4-ol scaffold represents a highly valuable and versatile core for the development of potent and selective kinase inhibitors. Its modular nature, combining a proven hinge-binding element with a functionally rich piperidinol moiety, provides an exceptional platform for medicinal chemists. The pyrimidine ensures high-affinity binding to the ATP site, while the piperidin-4-ol component offers a three-dimensional exit vector that can be exploited to achieve selectivity and fine-tune ADME properties. As demonstrated by the successful development of inhibitors for challenging targets like Akt, this scaffold is not merely a theoretical construct but a field-proven asset. Future work will undoubtedly focus on applying this scaffold to a broader range of kinases, including understudied members of the kinome implicated in neurodegeneration and other diseases, further cementing its role as a privileged structure in modern drug discovery.[5]
References
INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
In vitro NLK Kinase Assay. (n.d.). PubMed Central (PMC) - NIH.
BenchChem. (n.d.). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.
Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. (n.d.). PubMed.
In vitro kinase assay. (2022, September 1). Bio-protocol.
In vitro kinase assay. (2024, May 31). Protocols.io.
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). NIH.
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010, March 11). PubMed.
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010, February 12). PMC.
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). PMC.
BenchChem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). ACS Publications.
BenchChem. (n.d.). Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010, February 12). ACS Publications.
Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (2020, October 29). ResearchGate.
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
BenchChem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen.
Predictive ADME and Bioavailability Profiling of 1-(Pyrimidin-4-yl)piperidin-4-ol Scaffolds in Drug Discovery
Executive Summary The integration of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry. Pyrimidine and piperidine rings are widely recognized as privileged scaffolds, utilized extensively to impro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry. Pyrimidine and piperidine rings are widely recognized as privileged scaffolds, utilized extensively to improve target binding affinity through hydrogen bonding and π-stacking interactions[1]. Specifically, the 1-(pyrimidin-4-yl)piperidin-4-ol motif has emerged as a highly versatile building block in the development of kinase inhibitors, GPCR ligands, and NADH-dehydrogenase inhibitors[2],[3]. However, the transition of these potent in vitro hits into in vivo leads is frequently bottlenecked by poor oral bioavailability (
).
As a Senior Application Scientist, I approach bioavailability not as a static parameter, but as a dynamic interplay of physicochemical properties, membrane permeability, and metabolic clearance. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for predicting and optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 1-(pyrimidin-4-yl)piperidin-4-ol derivatives.
Structural Rationale & Physicochemical Causality
To accurately predict the bioavailability of a compound, one must first deconstruct its electronic and structural causality. The 1-(pyrimidin-4-yl)piperidin-4-ol scaffold presents a fascinating physicochemical dichotomy:
Electronic Delocalization (The Pyrimidine Effect): In a standard aliphatic piperidine, the basic nitrogen typically exhibits a
of ~11, rendering it predominantly protonated and positively charged at physiological pH (7.4)[4]. However, when attached to the strongly electron-withdrawing pyrimidin-4-yl ring, the lone pair on the piperidine nitrogen is delocalized into the heteroaromatic system (acting as a vinylogous amide). This drastically lowers the to . Consequently, the molecule remains largely neutral in the intestinal lumen, significantly enhancing passive transcellular diffusion.
Solvation Penalties (The Hydroxyl Effect): The 4-hydroxyl group on the piperidine ring is a double-edged sword. While it serves as a critical handle for hydrogen bonding with target proteins (e.g., kinase hinge regions), it increases the Topological Polar Surface Area (TPSA)[5]. During membrane permeation, the energy penalty required to break water-hydroxyl hydrogen bonds (desolvation energy) can restrict passive permeability. Furthermore, the exposed hydroxyl group introduces a direct liability for Phase II metabolism[6].
Quantitative ADME Predictions
Computational ADMET profiling is the first step in ensuring these scaffolds satisfy Lipinski's Rule of Five and exhibit optimal drug-likeness[5]. The table below summarizes the causal impact of the scaffold's functional groups on predicted ADME parameters.
Physicochemical Property
1-(Pyrimidin-4-yl)piperidine
1-(Pyrimidin-4-yl)piperidin-4-ol
Causality & ADME Impact
Molecular Weight
163.2 g/mol
179.2 g/mol
Addition of -OH keeps MW well within optimal limits for oral absorption.
cLogP (Lipophilicity)
~1.8
~0.9
The -OH group decreases lipophilicity, potentially reducing passive membrane permeability[4].
TPSA
43.6 Ų
63.8 Ų
Increased polar surface area; remains optimal for oral absorption ( Ų) but may limit BBB penetration.
Basic (Piperidine N)
(Delocalized)
(Delocalized)
Nitrogen lone pair conjugates with pyrimidine; neutral at physiological pH, aiding gut absorption.
Primary Metabolic Liability
CYP450 Oxidation (Phase I)
UGT Glucuronidation (Phase II)
The -OH group introduces a rapid Phase II clearance route, directly threatening oral bioavailability[6].
ADME Workflow & Metabolic Pathways
To systematically evaluate bioavailability, we must map the compound's journey from oral administration to systemic circulation.
Figure 1: Sequential ADME workflow for evaluating pyrimidine-piperidine scaffolds.
Once the drug enters the enterocyte, it faces two primary barriers: apical efflux (via P-glycoprotein) and first-pass hepatic metabolism. For the 1-(pyrimidin-4-yl)piperidin-4-ol scaffold, Phase II glucuronidation of the hydroxyl group is often the dominant clearance mechanism.
Figure 2: Intestinal and hepatic clearance pathways affecting oral bioavailability.
Self-Validating Experimental Protocols
A robust ADME screening cascade must be built on self-validating systems. An assay without internal controls is merely a random number generator. Below are the definitive methodologies for evaluating the permeability and metabolic stability of this scaffold.
This assay determines if the polar 4-hydroxyl group restricts intestinal absorption or if the compound is a substrate for efflux transporters, which can lead to a loss of bioavailability[5].
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.
Monolayer Integrity Validation (Critical): Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Proceed only if TEER
. Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow , the monolayer is compromised, and data must be discarded.
Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the apical chamber for Apical-to-Basolateral (A
B) assessment, and to the basolateral chamber for BA assessment.
Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.
Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the apparent permeability (
) and the Efflux Ratio (). An indicates active efflux.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Because the 4-hydroxyl group is highly susceptible to glucuronidation, standard Phase I microsomal assays (which only use NADPH) will generate false-positive stability data. Phase II cofactors must be included.
Step-by-Step Methodology:
Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
.
Pore-Forming Agent Addition: Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum; alamethicin creates pores in the microsomal membrane, allowing the UDPGA cofactor to reach the active site.
Cofactor Addition (Self-Validation): Add the test compound (1 µM final concentration). Initiate the reaction by adding a cofactor cocktail containing both NADPH (2 mM, for Phase I CYPs) and UDPGA (5 mM, for Phase II UGTs). Control Validation: Run parallel incubations with Verapamil (CYP control) and 4-Methylumbelliferone (UGT control). If controls are not degraded, the assay is invalid.
Incubation & Quenching: Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (
) and intrinsic clearance ().
Optimization Strategies for the Scaffold
If in vitro data reveals poor bioavailability for a 1-(pyrimidin-4-yl)piperidin-4-ol derivative, medicinal chemists can deploy several targeted strategies:
Prodrug Approaches: Convert the 4-hydroxyl group into an ester or phosphate prodrug to mask the H-bond donor, thereby increasing passive permeability and temporarily shielding the site from UGT-mediated glucuronidation.
Steric Shielding: Introduce a methyl group adjacent to the hydroxyl (e.g., 4-methylpiperidin-4-ol). This subtle change sterically hinders UGT enzymes, dramatically improving metabolic stability without eliminating the critical H-bond interaction[4].
Bioisosteric Replacement: If the hydroxyl group is solely acting as a hydrogen bond acceptor, replace it with a fluorine atom or a methoxy group to eliminate Phase II liability entirely.
By rigorously applying these physicochemical principles and self-validating assays, drug development professionals can confidently navigate the ADME landscape of pyrimidine-piperidine scaffolds, accelerating the path from discovery to clinical efficacy.
References
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists
Source: NIH PMC
URL:[Link]
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema
Source: NIH PMC
URL:[Link]
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses
Source: MDPI
URL:[Link]
Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2)
Source: ACS Infectious Diseases
URL:[Link]
Piperidin-4-ol (CAS No: 5382-16-1) API Intermediate Manufacturers
Source: Apicule
URL:[Link]
Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents
Source: NIH PMC
URL:[Link]
Application Note: A Detailed Protocol for the Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-ol
Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(pyrimidin-4-yl)piperidin-4-ol, a valuable heterocyclic building block for research and drug development. The synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(pyrimidin-4-yl)piperidin-4-ol, a valuable heterocyclic building block for research and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and 4-hydroxypiperidine. This guide is designed for researchers, scientists, and professionals in organic synthesis and medicinal chemistry, offering in-depth explanations of the experimental choices, safety precautions, and characterization of the final product.
Introduction
The pyrimidine ring is a fundamental scaffold in a multitude of biologically active compounds and pharmaceuticals. Similarly, the piperidine moiety is a prevalent feature in many approved drugs. The combination of these two heterocyclic systems in 1-(pyrimidin-4-yl)piperidin-4-ol creates a versatile building block with potential applications in the development of novel therapeutic agents. The synthesis strategy detailed herein employs a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
Reaction Scheme and Mechanism
The synthesis proceeds via the displacement of the chloro group from the electron-deficient pyrimidine ring by the secondary amine of 4-hydroxypiperidine.
The reaction follows a two-step addition-elimination mechanism characteristic of SNAr reactions.[1]
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine attacks the electron-deficient C4 carbon of the pyrimidine ring. This step is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which makes the carbons susceptible to nucleophilic attack.[1] This forms a negatively charged intermediate, often referred to as a Meisenheimer-like complex, and temporarily disrupts the aromaticity of the pyrimidine ring.
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, which is a good leaving group. A non-nucleophilic base is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: SNAr reaction mechanism workflow.
Materials and Equipment
Reagent
CAS No.
Molecular Weight ( g/mol )
Quantity
4-Chloropyrimidine
156-83-2
114.54
1.0 g (8.73 mmol)
4-Hydroxypiperidine
5382-16-1
101.15
0.97 g (9.60 mmol)
Triethylamine (TEA)
121-44-8
101.19
2.43 mL (17.46 mmol)
2-Propanol (IPA)
67-63-0
60.10
20 mL
Ethyl Acetate
141-78-6
88.11
As needed for TLC and chromatography
Hexanes
110-54-3
86.18
As needed for TLC and chromatography
Anhydrous Sodium Sulfate
7757-82-6
142.04
As needed
Silica Gel
7631-86-9
60.08
As needed for chromatography
Equipment:
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Separatory funnel (250 mL)
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
UV lamp for TLC visualization
Glass funnel and filter paper
Column for flash chromatography
Safety Precautions
4-Chloropyrimidine: This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[2] Handle in a well-ventilated fume hood.
4-Hydroxypiperidine: Causes severe skin burns and eye damage.[3] Wear appropriate personal protective equipment (PPE).
Triethylamine: Flammable liquid and vapor. It is toxic if inhaled and causes severe skin burns and eye damage.
2-Propanol, Ethyl Acetate, Hexanes: These are flammable liquids and should be handled away from ignition sources.
All manipulations should be performed inside a certified chemical fume hood.[6]
Step-by-Step Experimental Protocol
Caption: Experimental workflow for the synthesis of 1-(pyrimidin-4-yl)piperidin-4-ol.
5.1. Reaction Setup
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 g, 8.73 mmol).
Add 2-propanol (20 mL) to the flask and stir until the solid is fully dissolved.
To this solution, add 4-hydroxypiperidine (0.97 g, 9.60 mmol, 1.1 equivalents).
Finally, add triethylamine (2.43 mL, 17.46 mmol, 2.0 equivalents) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl formed during the reaction.[1]
5.2. Reaction Conditions
Attach a reflux condenser to the flask and place it in a heating mantle.
Heat the reaction mixture to a gentle reflux (approximately 80-85°C).
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
TLC Monitoring: Use a mobile phase of 70:30 ethyl acetate/hexanes. The product is expected to be more polar than the starting 4-chloropyrimidine. Visualize the spots under a UV lamp. The reaction is complete when the 4-chloropyrimidine spot is no longer visible.
5.3. Workup
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in ethyl acetate (50 mL).
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any excess acid and triethylamine hydrochloride.
Wash the organic layer with brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5.4. Purification
The crude product can be purified by flash column chromatography on silica gel.[7]
Pack a column with silica gel using a slurry method with hexanes.
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
Load the adsorbed product onto the column.
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).
Collect the fractions and monitor them by TLC.
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(pyrimidin-4-yl)piperidin-4-ol as a solid.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
¹H NMR (400 MHz, CDCl₃):
Expected aromatic proton signals for the pyrimidine ring.
Signals for the piperidine ring protons, including a multiplet for the CH-OH proton.
A broad singlet for the hydroxyl proton.
¹³C NMR (100 MHz, CDCl₃):
Expected signals for the carbons of the pyrimidine and piperidine rings.
Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
ECHEMI.
Fisher Scientific.
CymitQuimica. Safety Data Sheet - 2,6-DIAMINO-4-CHLOROPYRIMIDINE 1-OXIDE.
CDH Fine Chemical.
Fisher Scientific.
Benchchem.
Benchchem.
Beilstein Journal of Organic Chemistry. Search Results.
The Royal Society of Chemistry.
Google Patents. US2363157A - Process for purifying piperidine.
Benchchem. Unveiling the Structure of 4-(Piperidin-4-yl)
Google Patents.
PubMed. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones.
Benchchem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
International Journal of Pharmaceutical Sciences and Research.
Ovidius University Annals of Chemistry. Spectral investigations of some piperidin-4-one molecular addition compounds.
Google Patents. CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.
MDPI.
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
WuXi AppTec.
Semantic Scholar. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.
ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF.
DTIC. Piperidine Synthesis.
Organic Chemistry Portal.
SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Preprints.org.
secrets of science.
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reaction conditions for functionalizing 1-(Pyrimidin-4-yl)piperidin-4-ol
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Analysis
The 1-(pyrimidin-4-yl)piperidin-4-ol scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in JAK, AKT, and GPCR inhibitors. Its amphiphilic nature—combining a polar, basic heteroaromatic ring with a saturated, hydrogen-bonding piperidine—offers unique binding vectors but presents specific synthetic challenges.
This guide details three orthogonal functionalization strategies:
Hydroxyl Manipulation (C4'-OH): Stereochemical inversion and oxidation.
Core Diversification (C5-H): Electrophilic halogenation and cross-coupling.
The molecule features distinct zones of reactivity driven by the electronic push-pull of the electron-rich piperidine amine and the electron-deficient pyrimidine ring.
Figure 1: Reactivity heatmap indicating the three primary vectors for functionalization.
Module 1: The Hydroxyl Handle (C4'-OH)
The secondary alcohol is the most versatile "handle" for building complexity. Two critical transformations are oxidation (to access reductive amination pathways) and Mitsunobu inversion (to install ether linkages with stereocontrol).
Protocol A: Oxidation to Ketone (Dess-Martin Periodinane)
Context: While Swern oxidation is standard, the basic pyrimidine nitrogen can interfere with the activated sulfonium intermediate. Dess-Martin Periodinane (DMP) is recommended for its mildness and tolerance of basic heterocycles.
Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) in a flame-dried flask under nitrogen.
Buffering: Add solid
to the stirring solution.
Addition: Cool to 0°C. Add DMP portion-wise over 10 minutes.
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
Quench (The "Self-Validating" Step): Add a 1:1 mixture of saturated aqueous
and saturated . Stir vigorously until the cloudy organic layer becomes clear (indicates destruction of iodine byproducts).
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
.
Purification: Flash chromatography (MeOH/DCM gradient). The ketone is prone to hydration; store under inert atmosphere.
Protocol B: Mitsunobu Etherification
Context: Used to install aryl ethers or invert stereochemistry.
Challenge: The pyrimidine nitrogen is basic (
). If the nucleophile (phenol/acid) is too acidic, it may protonate the pyrimidine rather than participate in the reaction.
Optimization: Use DIAD (more stable than DEAD) and ensure the nucleophile .
Workflow:
Mix: Substrate (1.0 equiv),
(1.5 equiv), and Phenol/Nucleophile (1.2 equiv) in anhydrous THF or Toluene.
to precipitate (remove by filtration). Concentrate and purify.
Module 2: Pyrimidine Core Diversification (C5-H)
The C5 position is the only site susceptible to Electrophilic Aromatic Substitution (
) because the amino-group (piperidine N1) at C4 donates electron density, activating the C5 position (ortho-like direction).
Protocol C: Regioselective C5-Bromination
Context: Introduces a handle for cross-coupling.
Reagent Choice:N-Bromosuccinimide (NBS) is superior to elemental bromine (
), which can form charge-transfer complexes with the pyrimidine nitrogen.
Step-by-Step Protocol:
Solvent System: Dissolve substrate in Acetonitrile (MeCN) or DMF (0.1 M). Note: MeCN allows for easier workup; DMF is required if solubility is poor.
Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise.
Caution: Protect from light to prevent radical side reactions at the piperidine
-positions.
Reaction: Stir at 0°C -> RT for 1–3 hours.
Validation: LCMS will show distinct M+2 peak (Br isotope pattern).
Workup:
If MeCN: Concentrate, redissolve in EtOAc, wash with water/brine.
If DMF: Pour into ice water. The product often precipitates. Filter and dry.[1]
Protocol D: Suzuki-Miyaura Cross-Coupling
Context: Coupling the C5-Bromo intermediate with aryl boronic acids.
Parameter
Standard Condition
Optimization for Difficult Substrates
Catalyst
(5 mol%)
+ XPhos
Base
(2.0 equiv)
(3.0 equiv)
Solvent
Dioxane/Water (4:1)
n-Butanol or Toluene/Water
Temp
80–90°C
100–110°C (Microwave)
Key Insight: The free hydroxyl group on the piperidine is generally tolerated in Suzuki conditions and does not require protection unless using very strong bases (e.g., KOtBu).
Context: Direct alkylation of the C2 position (between the two nitrogens) via the Minisci Reaction . This is a high-value transformation for "Magic Methyl" effects or installing polarity.
Protocol E: Radical C-H Alkylation
Mechanism: Nucleophilic radical attack on the protonated (electron-deficient) heteroaromatic ring.
Why TFA? Protonation of the pyrimidine N1/N3 lowers the LUMO, accelerating radical attack at C2.
Step-by-Step Protocol:
Dissolution: Dissolve substrate in 0.5 M aqueous
or 10% TFA/Water.
Add Organic Phase: Add MeCN containing the carboxylic acid.
Initiation: Add
.
Oxidant Addition: Heat to 50–70°C. Add ammonium persulfate solution dropwise over 30 minutes.
Gas Evolution:
evolution indicates radical generation.
Workup: Neutralize carefully with
(exothermic!) to pH ~9. Extract with DCM/iPrOH (3:1).
Note: The product will be polar. Ensure thorough extraction.
Troubleshooting & Self-Validating Systems
Solubility & Handling
The "Solubility Trap": 1-(Pyrimidin-4-yl)piperidin-4-ol is moderately polar. If functionalization (e.g., oxidation) fails, check if the substrate precipitated out of non-polar solvents like pure DCM.
Solution: Add 5-10% DMF or use THF.
Purification: Pyrimidine derivatives often streak on silica.
Fix: Add 1%
or 1% to the eluent (e.g., DCM/MeOH/NH4OH 90:9:1).
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate functionalization pathway.
References
Dess-Martin Oxidation of Basic Heterocycles
Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552.
Mitsunobu Reaction on Piperidinols
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews, 109(6), 2551–2651.
Halogenation of Aminopyrimidines
Schroeder, G. M., et al. (2001). Pyrimidine-based inhibitors of the Janus kinases (JAKs). Journal of Medicinal Chemistry, 44(19), 3231–3243. (See experimental for C5 bromination).
Minisci Reaction on Pyrimidines
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161.
General Reactivity of 1-(Pyrimidin-4-yl)
PubChem Compound Summary for 1-(Pyrimidin-4-yl)piperidin-4-ol.
Application Note: High-Efficiency SNAr O-Arylation using 1-(Pyrimidin-4-yl)piperidin-4-ol Scaffolds
Executive Summary & Application Context This guide details the operational protocols for utilizing 1-(Pyrimidin-4-yl)piperidin-4-ol as a nucleophilic building block in drug discovery. This scaffold is a critical pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
This guide details the operational protocols for utilizing 1-(Pyrimidin-4-yl)piperidin-4-ol as a nucleophilic building block in drug discovery. This scaffold is a critical pharmacophore in the synthesis of GPR119 agonists (e.g., GSK-1292263) and other metabolic disease therapeutics [1, 2].
While the secondary hydroxyl group at the C4 position is the primary reactive site, the attached pyrimidine ring at N1 introduces specific solubility and electronic constraints. Unlike standard aliphatic alcohols, this scaffold requires optimized SNAr conditions to prevent side reactions (such as hydrolysis of the electrophile) and to ensure complete conversion.
Key Chemical Challenges
Nucleophilicity: The secondary alkoxide is sterically hindered compared to primary alcohols.
Solubility: The pyrimidine moiety increases polarity, often requiring dipolar aprotic solvents (DMSO, DMF, NMP) for homogeneity.
Competition: In the presence of water, hydroxide ions compete with the piperidinyl alkoxide for the electrophile, leading to phenolic byproducts.
Reaction Mechanism & Theory
The formation of the biaryl ether linkage proceeds via the SNAr Addition-Elimination mechanism . The reaction requires an electron-deficient aromatic electrophile (bearing Electron Withdrawing Groups, EWG) and a leaving group (LG).
Pathway Analysis
Deprotonation: The hydroxyl group is deprotonated by a base (B-) to form the active alkoxide nucleophile.
Addition (Rate Determining Step): The alkoxide attacks the ipso-carbon of the electrophile, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
Elimination: The leaving group is expelled, restoring aromaticity and yielding the ether product.
Visualization: SNAr Mechanism
The following diagram illustrates the molecular pathway, highlighting the critical Meisenheimer intermediate.[1]
Figure 1: Mechanistic pathway of SNAr ether formation involving the piperidin-4-ol scaffold.
Experimental Protocols
Protocol A: Scaffold Synthesis (Pre-requisite)
Ensure your starting material is pure. Commercial batches often contain traces of 4-hydroxypiperidine, which will compete in subsequent reactions.
Objective: Synthesize 1-(Pyrimidin-4-yl)piperidin-4-ol from 4-chloropyrimidine and 4-hydroxypiperidine.
Method: Green Aqueous SNAr [3].
Dissolve: Suspend 4-hydroxypiperidine (1.0 equiv) and K2CO3 (1.2 equiv) in water (concentration 0.5 M).
Add: Add 4-chloropyrimidine (1.0 equiv). The reaction is exothermic.
React: Stir at 80°C for 2-4 hours .
Workup: Cool to room temperature. The product often precipitates. If not, extract with EtOAc/Isopropanol (3:1).
Purification: Recrystallize from Ethanol or triturated with diethyl ether.
QC Check: 1H NMR should show pyrimidine protons at δ ~8.5 (s), 8.1 (d), 6.5 (d).
Protocol B: High-Efficiency O-Arylation (The Core Application)
Use this protocol for coupling the scaffold to activated heterocycles (e.g., chloropyridines, fluoronitrobenzenes).
Solvent: Anhydrous DMF or DMSO (0.2 M concentration).
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
Apparatus Setup: Flame-dry a 2-neck round bottom flask containing a magnetic stir bar. Fit with a rubber septum and nitrogen inlet.
Solubilization: Charge the flask with 1-(Pyrimidin-4-yl)piperidin-4-ol and anhydrous DMF. Stir until fully dissolved.
Deprotonation (Critical Step):
Cool the solution to 0°C (ice bath).
Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
Allow the mixture to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating alkoxide formation.
Electrophile Addition:
Dissolve the Electrophile in a minimal amount of anhydrous DMF.
Add this solution dropwise to the reaction mixture.
Reaction:
For highly activated electrophiles (e.g., 4-fluoronitrobenzene): Stir at RT for 2-4 hours.
For moderately activated electrophiles (e.g., 2-chloropyridine): Heat to 80-100°C for 4-12 hours.
Quench & Workup:
Cool to RT. Carefully quench with saturated NH4Cl solution (to neutralize excess alkoxide/hydride).
Dilute with water and extract with EtOAc (3x).
Wash combined organics with water (2x) and brine (1x) to remove DMF.
Dry over Na2SO4, filter, and concentrate.
Optimization & Troubleshooting
Condition Screening Matrix
Not all electrophiles withstand NaH. Use the table below to select the correct base/solvent system.
Parameter
Method A (Standard)
Method B (Sensitive Substrates)
Method C (Green/Mild)
Base
NaH (60%)
KHMDS or t-BuOK
Cs2CO3
Solvent
DMF or NMP
THF (Anhydrous)
DMSO or CH3CN
Temp
0°C 100°C
-78°C RT
60°C 120°C
Use Case
Stable electrophiles; max reactivity.
Base-sensitive electrophiles; fast kinetics.
Acid-sensitive groups; slow kinetics.
Ref
[1, 2]
[4]
[5]
Decision Workflow
Use this logic flow to determine the optimal experimental conditions.
Figure 2: Decision tree for selecting SNAr conditions based on electrophile stability.
Troubleshooting Guide
Low Conversion:
Cause: Incomplete deprotonation or wet solvent.
Fix: Ensure DMF is anhydrous (keep over molecular sieves). Increase NaH to 1.5 equiv.
Fix: Switch leaving group from -Cl to -F (Fluorine is a better LG in SNAr due to the high electronegativity stabilizing the transition state) [6].
Hydrolysis Product (Ar-OH) Observed:
Cause: Water in the reaction acting as a competing nucleophile.
Fix: Strictly dry glassware. Use Method B (THF) which is easier to keep dry than hygroscopic DMF.
Poor Solubility:
Cause: The zwitterionic nature of the pyrimidinyl-piperidine.
Fix: Use DMSO as solvent. If using Cs2CO3, add 18-crown-6 ether (0.1 equiv) to solubilize the carbonate.
References
Synthesis of GPR119 Agonist GSK-1292263. Chinese Journal of Pharmaceuticals, 2016.[3] Link[3]
Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 2019.[4] Link
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2021. Link
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 2015. Link
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine. Molecules, 2022. Link
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. Link
High-Efficiency Esterification Protocols for 1-(Pyrimidin-4-yl)piperidin-4-ol with Carboxylic Acids
Introduction & Rationale The 1-(pyrimidin-4-yl)piperidin-4-ol scaffold is a highly privileged structural motif in modern drug discovery, frequently appearing in kinase inhibitors and GPCR ligands. Coupling this secondary...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The 1-(pyrimidin-4-yl)piperidin-4-ol scaffold is a highly privileged structural motif in modern drug discovery, frequently appearing in kinase inhibitors and GPCR ligands. Coupling this secondary alcohol with various carboxylic acids via esterification is a critical step in library generation.
However, secondary alcohols present moderate steric hindrance, making traditional acid-catalyzed Fischer esterifications low-yielding and prone to degrading sensitive functional groups. Furthermore, the basicity of the pyrimidine-piperidine system complicates standard acidic workups. To achieve high yields and maintain structural integrity, mild, base-promoted coupling methods—specifically the Steglich esterification [1] and Uronium-mediated activation [3]—are the industry standards.
Mechanistic Insights & Protocol Selection
Selecting the correct coupling reagent is dictated by the steric bulk of the carboxylic acid.
Steglich Esterification (EDC·HCl / DMAP): For primary and unhindered secondary carboxylic acids, the Steglich protocol is preferred. EDC activates the acid to form an O-acylisourea intermediate. DMAP acts as a hyper-nucleophilic catalyst, attacking this intermediate to form a highly reactive N-acylpyridinium species, which is subsequently trapped by the sterically hindered secondary alcohol [2]. EDC is chosen over DCC because its byproduct (1-(3-dimethylaminopropyl)-3-ethylurea) is water-soluble, bypassing the tedious filtration required for dicyclohexylurea (DCU) [4].
Uronium Activation (HATU / DIPEA): For sterically hindered (e.g., tertiary or ortho-substituted aryl) carboxylic acids, EDC/DMAP often fails or requires prolonged heating. HATU generates an highly reactive HOAt-active ester. When combined with DIPEA (a non-nucleophilic base), this system forces the esterification of sluggish secondary alcohols to completion at room temperature [3, 5].
Decision matrix for selecting the optimal esterification protocol based on steric hindrance.
Quantitative Comparison of Coupling Reagents
To facilitate reagent selection, the following table summarizes the performance metrics of common coupling systems used for secondary alcohol esterification.
Best for standard aliphatic and unhindered aromatic carboxylic acids.
Reagents & Stoichiometry:
1-(Pyrimidin-4-yl)piperidin-4-ol: 1.0 eq
Carboxylic Acid: 1.1 eq
EDC·HCl: 1.2 eq
DMAP: 0.2 eq (Catalytic)
Solvent: Anhydrous Dichloromethane (DCM) (0.1–0.2 M)
Step-by-Step Procedure:
Preparation: Charge an oven-dried flask with the carboxylic acid (1.1 eq), 1-(pyrimidin-4-yl)piperidin-4-ol (1.0 eq), and DMAP (0.2 eq).
Solvation & Cooling: Dissolve the mixture in anhydrous DCM. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling to 0 °C suppresses the irreversible 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
Propagation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 4–12 hours.
IPC (In-Process Control): Monitor via LC-MS. The pyrimidine ring provides strong UV absorbance (254 nm) and excellent positive ESI ionization
.
Protocol B: HATU / DIPEA Mediated Esterification
Best for sterically hindered or electronically deactivated carboxylic acids.
Reagents & Stoichiometry:
1-(Pyrimidin-4-yl)piperidin-4-ol: 1.0 eq
Carboxylic Acid: 1.2 eq
HATU: 1.3 eq
DIPEA: 3.0 eq
Solvent: Anhydrous DMF or DCM (0.1 M)
Step-by-Step Procedure:
Pre-Activation: In an oven-dried flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Causality: 3.0 equivalents of DIPEA are required—one to deprotonate the acid, one to neutralize the hexafluorophosphate counterion of HATU, and one to maintain a basic environment. Pre-activating for 15 minutes ensures complete conversion to the HOAt ester before the less nucleophilic secondary alcohol is introduced [5].
Coupling: Add 1-(pyrimidin-4-yl)piperidin-4-ol (1.0 eq) to the activated ester solution.
Propagation: Stir at room temperature for 6–16 hours.
The structural nature of 1-(pyrimidin-4-yl)piperidin-4-ol demands a highly specific workup. The piperidine nitrogen is conjugated with the pyrimidine ring, functioning similarly to a 4-aminopyrimidine derivative. Consequently, the conjugate acid of this moiety has a pKa of approximately ~5.5.
Critical Workup Warning: Washing the organic layer with standard 1 M HCl or even 5% Citric Acid (pH ~2.5) will protonate the pyrimidine-piperidine system, causing your product to partition entirely into the aqueous waste.
Validated Workup Procedure:
Dilute the reaction mixture with additional DCM (or Ethyl Acetate if DMF was used).
Wash with Saturated Aqueous Ammonium Chloride (
, pH ~5.5–6.0) (2 × 20 mL). Causality: This pH is acidic enough to selectively extract DMAP (pKa 9.6) and DIPEA (pKa 10.5) into the aqueous layer without protonating the weakly basic pyrimidine product.
Wash with Saturated Aqueous
(1 × 20 mL) to remove unreacted carboxylic acid and HOAt byproducts.
Wash with Brine (1 × 20 mL) to remove residual water and DMF.
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients) to yield the pure ester.
References
Steglich esterification - Wikipedia
Wikipedia, The Free Encyclopedia
URL: [Link]
Acid to Ester - Common Conditions
Common Organic Chemistry
URL:[Link]
Method
Application Notes and Protocols for Solvent Selection: 1-(Pyrimidin-4-yl)piperidin-4-ol
Authored by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of appropriate solvents...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of appropriate solvents for 1-(Pyrimidin-4-yl)piperidin-4-ol. Due to the compound's complex physicochemical properties, a one-size-fits-all solvent recommendation is impractical. Instead, this guide presents a logical, tiered approach to solvent screening, supported by detailed experimental protocols. The methodologies described herein are designed to be self-validating, enabling researchers to identify optimal solvent systems for a range of laboratory applications, from chemical synthesis to biological assays.
Introduction: The Challenge of Solubilizing 1-(Pyrimidin-4-yl)piperidin-4-ol
1-(Pyrimidin-4-yl)piperidin-4-ol is a heterocyclic compound featuring a pyrimidine ring linked to a piperidin-4-ol moiety. Such N-heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities and potential for therapeutic applications.[1][2] The structural features of this molecule—specifically, the presence of a basic piperidine nitrogen, a polar hydroxyl group, and the nitrogen atoms in the pyrimidine ring—confer a unique and challenging solubility profile. The molecule's ability to act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the nitrogen atoms) suggests potential solubility in polar solvents. However, the overall structure also possesses nonpolar regions, which can lead to poor solubility in purely aqueous media.
The selection of an appropriate solvent is a critical first step in any experimental workflow, as it can significantly impact reaction kinetics, compound stability, and the accuracy of biological assay results.[3][4] A common issue with compounds of this nature is their tendency to exhibit poor solubility in standard buffers, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[4] Therefore, a systematic approach to solvent selection is essential for reliable and reproducible experimental outcomes.
Physicochemical Properties and Predicted Solubility Profile
Direct experimental data for 1-(Pyrimidin-4-yl)piperidin-4-ol is not extensively available in the public domain. However, by analyzing its structural components and data from similar molecules, we can predict its general physicochemical properties.
A low XlogP value indicates a preference for hydrophilic over lipophilic environments.
Basicity
Basic
The piperidine nitrogen is expected to be basic, similar to piperidin-4-ol itself.[8][9] This suggests that solubility will be pH-dependent.
Given these properties, 1-(Pyrimidin-4-yl)piperidin-4-ol is anticipated to be a crystalline solid at room temperature, similar to related compounds.[10] Its solubility is expected to be poor in nonpolar organic solvents and potentially limited in neutral aqueous solutions due to strong intermolecular forces in the solid state. The compound's basicity is a key factor to exploit for enhancing solubility; acidification of the solvent should protonate the piperidine nitrogen, leading to the formation of a more soluble salt.[11]
A Tiered Approach to Solvent Selection
The following workflow provides a systematic method for identifying a suitable solvent system. It is designed to be efficient, starting with the most common and generally compatible solvents and progressing to more complex systems as needed.
Caption: A systematic workflow for solvent selection.
Experimental Protocols
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for 1-(Pyrimidin-4-yl)piperidin-4-ol and all solvents to be used.[12][13][14][15][16] Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Qualitative Solubility Screening
This protocol is designed for a rapid initial assessment of solubility in a range of common laboratory solvents.
Materials:
1-(Pyrimidin-4-yl)piperidin-4-ol
Small glass vials (e.g., 1.5 mL)
Vortex mixer
A selection of solvents:
Deionized Water
Ethanol (EtOH)
Methanol (MeOH)
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetonitrile (ACN)
Dichloromethane (DCM)
Ethyl Acetate (EtOAc)
Methodology:
Weigh approximately 1-2 mg of 1-(Pyrimidin-4-yl)piperidin-4-ol into individual, labeled vials.
Add 1 mL of a single solvent to each vial.
Vortex each vial vigorously for 30-60 seconds.
Visually inspect each vial for undissolved solid. A clear solution indicates solubility. If the solution is hazy or contains visible particles, the compound is considered sparingly soluble or insoluble.
Record your observations in a table.
Expected Outcomes: Based on the predicted physicochemical properties, the compound is expected to show good solubility in polar aprotic solvents like DMSO and DMF, and potentially in polar protic solvents like methanol and ethanol. Solubility in water and nonpolar solvents like DCM and EtOAc is expected to be low.
Protocol 2: pH-Dependent Solubility Assessment
This protocol investigates the effect of pH on the aqueous solubility of the compound.
Materials:
1-(Pyrimidin-4-yl)piperidin-4-ol
Deionized water
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
pH meter or pH strips
Small glass vials
Vortex mixer
Methodology:
Weigh 1-2 mg of the compound into three separate vials labeled "Acidic," "Neutral," and "Basic."
To the "Neutral" vial, add 1 mL of deionized water.
To the "Acidic" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by adding 0.1 M HCl dropwise.
To the "Basic" vial, add 1 mL of deionized water and adjust the pH to ~10-11 by adding 0.1 M NaOH dropwise.
Vortex all vials for 30-60 seconds and visually assess solubility.
Expected Outcomes: Due to the basic nature of the piperidine nitrogen, the compound's solubility is expected to be significantly higher in the acidic solution compared to the neutral and basic solutions.[11]
Protocol 3: Preparation of Stock Solutions for Biological Assays
For many biological applications, a high-concentration stock solution in an organic solvent (typically DMSO) is prepared and then diluted into an aqueous assay buffer.
Materials:
1-(Pyrimidin-4-yl)piperidin-4-ol
Anhydrous DMSO
Microcentrifuge tubes or amber glass vials
Vortex mixer
Sonicator (optional)
Methodology:
Accurately weigh the desired amount of the compound to prepare a stock solution of a specific concentration (e.g., 10 mM or 20 mM).
Add the appropriate volume of anhydrous DMSO.
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) or brief sonication can aid dissolution.
Once dissolved, store the stock solution appropriately. For long-term storage, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[17]
Important Considerations for Biological Assays:
DMSO Concentration: The final concentration of DMSO in the assay should typically be kept below 1% (and often below 0.1%) to avoid solvent-induced artifacts.[18]
Aqueous Solubility of Diluted Compound: When the DMSO stock is diluted into aqueous buffer, the compound may precipitate if its aqueous solubility is exceeded. It is crucial to visually inspect the final assay solution for any signs of precipitation. Strategies to mitigate this include optimizing dilution protocols and ensuring the compound is fully solubilized in the assay medium.[4]
Summary of Recommended Solvents
The following table summarizes the likely utility of various solvents for 1-(Pyrimidin-4-yl)piperidin-4-ol based on its predicted properties. This should be used as a starting point for the experimental protocols outlined above.
Solvent/System
Type
Predicted Solubility
Recommended Use
Water (neutral pH)
Polar Protic
Low
Not recommended for stock solutions.
Aqueous Acid (e.g., pH 2-4)
Polar Protic
High
Useful for applications where a low pH is tolerated.
Methanol / Ethanol
Polar Protic
Moderate to High
Potential for stock solutions, especially for chemical reactions.
DMSO / DMF
Polar Aprotic
High
Recommended for high-concentration stock solutions for biological assays. [18]
Acetonitrile
Polar Aprotic
Moderate
May be useful for analytical applications (e.g., HPLC).
Dichloromethane / Ethyl Acetate
Nonpolar / Moderately Polar
Low
Not recommended for solubilization.
Co-solvents (e.g., DMSO/water)
Mixture
Variable
Useful for creating formulations where 100% organic solvent is not desirable.
Conclusion
The successful use of 1-(Pyrimidin-4-yl)piperidin-4-ol in a laboratory setting is highly dependent on the selection of an appropriate solvent system. This guide provides a scientifically grounded, systematic approach to this challenge. By understanding the physicochemical properties of the compound and following the tiered experimental protocols, researchers can confidently identify and prepare solutions that are suitable for their specific applications, thereby ensuring the integrity and reproducibility of their results. The principles and methodologies outlined here are broadly applicable to other polar, heterocyclic compounds encountered in drug discovery and development.[2]
References
PubChem. 1-(Pyridin-4-yl)piperidin-4-ol. National Center for Biotechnology Information. [Link]
Scalable Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-ol: A Detailed Guide for Pharmaceutical Development
Introduction: The Significance of 1-(Pyrimidin-4-yl)piperidin-4-ol in Modern Drug Discovery The 1-(Pyrimidin-4-yl)piperidin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drug c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 1-(Pyrimidin-4-yl)piperidin-4-ol in Modern Drug Discovery
The 1-(Pyrimidin-4-yl)piperidin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drug candidates and approved therapeutics. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. Notably, this structural motif is a key component in the design of several kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] The pyrimidine ring often serves as a hinge-binding element, while the piperidin-4-ol group can provide crucial interactions with the solvent front or other regions of the active site, enhancing both potency and pharmacokinetic properties. The development of robust and scalable synthetic routes to this key intermediate is therefore of paramount importance for the pharmaceutical industry, enabling efficient production for preclinical and clinical studies, as well as eventual commercial manufacturing.[2]
This application note provides a comprehensive overview of scalable synthesis methods for 1-(Pyrimidin-4-yl)piperidin-4-ol, designed for researchers, scientists, and drug development professionals. We will delve into the primary synthetic strategies, offering detailed, step-by-step protocols and explaining the rationale behind experimental choices.
Core Synthetic Strategies: A Comparative Analysis
The construction of 1-(Pyrimidin-4-yl)piperidin-4-ol can be approached through two principal disconnection strategies:
Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct approach, involving the reaction of a halo-pyrimidine with piperidin-4-ol.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful and versatile alternative, particularly useful when the SNAr reaction is sluggish or requires harsh conditions.[3]
The choice between these methods depends on several factors, including the cost and availability of starting materials, the desired scale of the reaction, and the functional group tolerance required for more complex derivatives.
The SNAr reaction is a cornerstone of heterocyclic chemistry. In the context of pyrimidine, the electron-withdrawing nature of the two nitrogen atoms activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[4] This makes 4-chloropyrimidine an ideal substrate for reaction with piperidin-4-ol.
Causality Behind Experimental Choices:
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol is typically chosen to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[5]
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6]
Temperature: The reaction is often heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions and decomposition. A temperature range of 80-120 °C is generally optimal.
Visualizing the SNAr Pathway
Caption: SNAr reaction workflow for 1-(Pyrimidin-4-yl)piperidin-4-ol synthesis.
To a stirred suspension of 4-hydroxypiperidine (1.2 equivalents) and potassium carbonate (2.5 equivalents) in isopropanol (10 volumes), add 4-chloropyrimidine hydrochloride (1.0 equivalent) portion-wise at room temperature.
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain a crude residue.
Dissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(pyrimidin-4-yl)piperidin-4-ol as a solid.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[8] This method is particularly advantageous when the SNAr reaction is inefficient due to poorly activated aryl halides or sterically hindered amines.[6]
Causality Behind Experimental Choices:
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, RuPhos) is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) catalyst.[9]
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[10]
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used to prevent catalyst deactivation.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
Add anhydrous toluene (10 volumes), followed by 4-hydroxypiperidine (1.2 equivalents) and 4-chloropyrimidine (1.0 equivalent).
Heat the reaction mixture to 100-110 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to give 1-(pyrimidin-4-yl)piperidin-4-ol.
Parameter
Value
Catalyst Loading
Pd₂(dba)₃: 1-2 mol%, XPhos: 2-4 mol%
Base
Sodium tert-butoxide (1.4 eq)
Solvent
Anhydrous Toluene
Temperature
100-110 °C
Reaction Time
4-8 hours
Typical Yield
80-95%
Purity (by HPLC)
>99%
Conclusion and Future Perspectives
Both the SNAr and Buchwald-Hartwig amination methods provide reliable and scalable routes to 1-(pyrimidin-4-yl)piperidin-4-ol. The SNAr approach is generally more cost-effective for large-scale production due to the absence of expensive catalysts and ligands. However, the Buchwald-Hartwig amination offers greater versatility and often provides higher yields under milder conditions, making it an excellent choice for the synthesis of complex analogues or when the SNAr reaction is problematic.
Future advancements in this area may focus on the development of more sustainable and environmentally friendly synthetic methods. This could include the use of base metal catalysts (e.g., copper or nickel) as alternatives to palladium, or the implementation of flow chemistry to improve reaction efficiency and safety on a large scale. The continuous optimization of these synthetic routes will be crucial in supporting the discovery and development of next-generation therapeutics that incorporate the valuable 1-(pyrimidin-4-yl)piperidin-4-ol scaffold.
References
Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Ruston, L. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073.
Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
ResearchGate. (2016, February 11). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]
ResearchGate. (2023, July 7). Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. Retrieved from [Link]
PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
PubChem. (n.d.). 1-(pyrimidin-4-yl)piperidin-4-ol. Retrieved from [Link]
Application Note: Preparation and Utility of 1-(Pyrimidin-4-yl)piperidin-4-ol in Pharmaceutical Synthesis
[1][2] Abstract & Introduction The heterobicyclic scaffold 1-(pyrimidin-4-yl)piperidin-4-ol represents a critical pharmacophore in modern medicinal chemistry.[1][2] It serves as a versatile linker, connecting the privile...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Abstract & Introduction
The heterobicyclic scaffold 1-(pyrimidin-4-yl)piperidin-4-ol represents a critical pharmacophore in modern medicinal chemistry.[1][2] It serves as a versatile linker, connecting the privileged pyrimidine ring—a frequent kinase hinge-binding motif—with a piperidine ring that enhances solubility and pharmacokinetic properties.[1][3] This specific isomer (4-yl) is distinct from its more common 2-yl counterpart, offering unique vector geometry for Structure-Activity Relationship (SAR) exploration in G-Protein Coupled Receptor (GPCR) agonists (e.g., GPR119) and Janus Kinase (JAK) inhibitors.[1][2]
This guide provides a validated protocol for the synthesis of 1-(pyrimidin-4-yl)piperidin-4-ol via nucleophilic aromatic substitution (
), followed by strategic derivatization pathways to access high-value pharmaceutical intermediates.
Core Synthesis: The ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Protocol[1][4]
The most robust route to 1-(pyrimidin-4-yl)piperidin-4-ol involves the nucleophilic displacement of chloride from 4-chloropyrimidine by 4-hydroxypiperidine.[1][2] The electron-deficient nature of the pyrimidine ring at the C4 position facilitates this reaction under mild-to-moderate heating.[1][2]
Reaction Scheme
Caption: Nucleophilic aromatic substitution (
) mechanism for the synthesis of the target scaffold.
N,N-Dimethylformamide (DMF) or Ethanol (EtOH) - Solvent.[1][2]
Step-by-Step Procedure:
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrimidine HCl (5.0 g, 33.1 mmol) in DMF (50 mL).
Expert Note: If using the free base of 4-chloropyrimidine, only 1.5 equiv of base is needed.[1] If using the HCl salt, increase base to 2.5-3.0 equiv.[1]
Addition: Add piperidin-4-ol (4.0 g, 39.7 mmol) followed by
(11.4 g, 82.7 mmol).
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by LCMS or TLC (10% MeOH in DCM).[2]
Checkpoint: The reaction typically reaches completion within 4–6 hours. The product spot will be more polar than the starting chloride.[1][3]
Work-up:
Cool the reaction mixture to room temperature.
Pour into ice-water (200 mL) and extract with Ethyl Acetate (
mL).
Alternative: If the product is water-soluble (common with polar pyrimidines), saturate the aqueous phase with NaCl before extraction, or use n-Butanol/DCM (1:9).[1][2][3]
Purification: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Flash column chromatography (DCM:MeOH:NH3, 95:5:0.[3]5) yields the product as an off-white solid.[1][2]
Yield Expectation: 75–85% isolated yield.
Strategic Derivatization & Applications
Once synthesized, the C4-hydroxyl group serves as a versatile handle.[1] The following workflow illustrates three primary divergent pathways used in drug discovery.
Functionalization Workflow
Caption: Strategic derivatization pathways for the 1-(pyrimidin-4-yl)piperidin-4-ol scaffold.
Pathway A: Ether Synthesis (GPR119 Agonists)
Pharmaceuticals like GPR119 agonists often feature an aryl ether linkage at the 4-position.[1][2]
Protocol: React the core alcohol with an aryl fluoride (via
Regioselectivity: If starting from 2,4-dichloropyrimidine instead of 4-chloropyrimidine, temperature control is vital.
Rule: The C4-position is more reactive.[1] Perform the reaction at 0°C to RT to selectively substitute at C4. Heating will lead to bis-substitution (C2 and C4).[1][2]
Solubility: The product is moderately polar. If extraction with EtOAc is difficult, use CHCl3:Isopropanol (3:1) to recover the product from the aqueous phase.[3]
Storage: The free base is stable, but converting it to the HCl salt (using 4M HCl in Dioxane) can improve long-term stability and crystallinity for storage.[3]
References
BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Technical Support Center.[1] Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 23447619, 1-(Pyridin-4-yl)piperidin-4-ol (Analog Reference).[1][2]Link[2][3]
Jones, R. M., et al. (2010).[3] Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt).[1][2] Journal of Medicinal Chemistry, 53(5), 2239-2249.[2][3] Link
Chen, X., et al. (2017).[3][4] Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GPR119 agonists.[1][2] Molecular Diversity, 21(3), 637-654.[2][3][4] Link
Technical Support Center: Optimizing Purification of 1-(Pyrimidin-4-yl)piperidin-4-ol
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the chromatographic purification of 1-(Pyrimidin-4-yl)piperidin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the chromatographic purification of 1-(Pyrimidin-4-yl)piperidin-4-ol.
Chemical Profiling & The Root Cause of Tailing
To purify a molecule, you must first understand its electronic and structural behavior. 1-(Pyrimidin-4-yl)piperidin-4-ol presents a unique chromatographic challenge due to its dual-functionality:
Conjugated Basicity: The lone pair on the piperidine nitrogen is delocalized into the pyrimidine ring (similar to an enamine/amide resonance). While this makes the piperidine nitrogen non-basic, it significantly increases the electron density and basicity of the pyrimidine nitrogens (pKa ~5.7–6.0)[1],[2].
Hydrogen Bonding: The secondary hydroxyl group (-OH) on the piperidine ring acts as a strong hydrogen bond donor and acceptor.
The Causality of Tailing: Standard bare silica gel is populated with acidic silanol groups (pKa ~4.5)[3]. When the basic pyrimidine nitrogens and polar hydroxyl group interact with these active silanols, strong ion-exchange and hydrogen-bonding events occur[4]. This acid-base mismatch is the primary cause of severe peak tailing, irreversible chemisorption, and poor recovery[5].
Diagnostic Purification Workflow
Use the following decision matrix to select the optimal purification strategy based on your crude mixture's solubility and matrix.
Caption: Diagnostic workflow for selecting the optimal chromatographic purification strategy.
Troubleshooting & FAQs
Q1: Why does my compound streak from Rf 0.1 to 0.5 on normal silica TLC, making it impossible to calculate column volumes?A: Streaking occurs due to a heterogeneous energy profile on the silica surface. The basic pyrimidine nitrogens undergo continuous adsorption/desorption cycles with highly active, unshielded silanol groups[4].
Solution: Add 1–2% (v/v) Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your TLC developing solvent. This volatile base acts as a sacrificial modifier, competitively binding to the acidic silanols and allowing your compound to migrate as a discrete, sharp spot[6].
Q2: I added 1% TEA to my mobile phase, but my compound still tails on the flash column. What went wrong?A: You likely did not pre-equilibrate the column. Silica gel has a massive surface area. If the modifier is only introduced during the run, the leading edge of your solvent front is stripped of TEA as it binds to the silica, leaving your compound exposed to active silanols[7].
Solution: Flush the column with at least 3 Column Volumes (CV) of your TEA-spiked mobile phase before loading your sample.
Q3: My compound co-elutes with a non-polar impurity when using a highly polar DCM/MeOH gradient. How can I improve resolution?A: DCM/MeOH is a powerful solvent system, but at higher methanol concentrations, it compresses the Rf of both polar and non-polar compounds, destroying resolution[6].
Solution: Switch your stationary phase. Using an Amine-functionalized (NH₂-modified) silica column allows you to use less polar solvent systems (like Hexane/EtOAc) because the basic stationary phase intrinsically repels the basic pyrimidine nitrogens, reducing retention time without needing highly polar eluents[4].
Q4: Is there a risk of my compound degrading or irreversibly binding to the column?A: Yes, chemisorption can occur on bare silica if the metal ion content (Type A silica) is high, as metal ions act as chelating agents for the pyrimidine ring[5].
Solution: Always use high-purity Type B silica[5]. For absolute safety, Basic Alumina or Reversed-Phase C18 columns are excellent alternatives that bypass silanol-driven chemisorption entirely[8].
Mechanistic Visualization
Understanding the surface chemistry is critical to optimizing your purification. The diagram below illustrates how competitive modifiers and functionalized silica prevent tailing.
Caption: Mechanistic interaction of the target compound with bare silica vs. modified systems.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each protocol includes an internal check to verify that the system is operating correctly before proceeding to the next step.
Protocol A: Normal-Phase Flash Chromatography with Amine Modifier
Causality: Modifiers must saturate the column before the compound is introduced to prevent the leading edge of the sample from encountering active silanols[7].
Solvent Preparation: Prepare a binary gradient of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to both solvent lines.
Column Equilibration (Critical): Pump 3 CVs of the starting solvent (e.g., 99% DCM / 1% MeOH / 1% TEA) through the bare silica column.
Self-Validation Check: Collect a few drops of the eluent exiting the column and test with pH paper. It must register as basic (~pH 9-10). If it is neutral, the silica is still absorbing TEA; continue flushing until basicity is confirmed.
Sample Loading: Dissolve the crude 1-(pyrimidin-4-yl)piperidin-4-ol in a minimum volume of DCM. Dry-load onto Celite if solubility is poor. Do not dry-load onto bare silica, as this concentrates the basic compound directly onto active acidic sites.
Elution: Run a gradient from 0% to 10% MeOH over 10 CVs.
Post-Run: Evaporate fractions under high vacuum to remove residual TEA, which boils off easily and has minimal impact on downstream assays[6].
Causality: Maintaining the pyrimidine nitrogens in a deprotonated (neutral) state maximizes their hydrophobic interaction with the C18 stationary phase, improving retention and peak shape[9].
Solvent Preparation: Prepare Line A (Milli-Q Water) and Line B (Acetonitrile). Add 0.1% NH₄OH to both lines to maintain a basic pH (~pH 9).
Equilibration: Flush the C18 column with 3 CVs of 5% B.
Sample Loading: Dissolve the crude mixture in DMSO or a Water/MeCN mixture. Inject the liquid directly onto the column.
Elution: Run a gradient from 5% B to 60% B over 15 CVs.
Self-Validation Check: Spot the collected fractions on a C18 TLC plate (developed in 50% MeCN/H₂O) before pooling to ensure no co-elution occurred during the gradient transition.
Post-Run: Lyophilize (freeze-dry) the pure fractions. Avoid rotary evaporation with high heat, as prolonged heating in aqueous basic conditions can lead to thermal degradation of the pyrimidine ring.
Technical Support Center: Stability Profile of 1-(Pyrimidin-4-yl)piperidin-4-ol
The following technical guide addresses the stability profile, degradation mechanisms, and troubleshooting protocols for 1-(Pyrimidin-4-yl)piperidin-4-ol . Executive Summary & Chemical Context 1-(Pyrimidin-4-yl)piperidin...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability profile, degradation mechanisms, and troubleshooting protocols for 1-(Pyrimidin-4-yl)piperidin-4-ol .
Executive Summary & Chemical Context
1-(Pyrimidin-4-yl)piperidin-4-ol consists of a piperidine ring attached to the C4 position of a pyrimidine ring. This C-N bond possesses partial double-bond character due to resonance delocalization of the piperidine nitrogen lone pair into the electron-deficient pyrimidine ring.
Primary Stability Risk: Acid-catalyzed hydrolysis of the C-N bond (reversal of synthesis).
Secondary Stability Risk: Nucleophilic attack on the pyrimidine ring under strong alkaline conditions.
Storage Recommendation: Store as a solid at -20°C. Solutions should be kept neutral (pH 7-8) and used immediately.
Stability in Acidic Conditions (The "Red Zone")
Mechanism of Degradation
In acidic media (pH < 4), the pyrimidine ring nitrogens (N1/N3) become protonated. This protonation significantly increases the electrophilicity of the C4 carbon, making it susceptible to nucleophilic attack by water.
The Pathway:
Protonation: The pyrimidine ring is protonated (pKa ≈ 5.7).
Nucleophilic Attack: Water attacks the C4 position.
Elimination: The piperidine moiety is expelled as a leaving group.
Product Formation: Yields 4-hydroxypyrimidine (pyrimidin-4-one) and piperidin-4-ol .
Visualization: Acid-Catalyzed Hydrolysis Pathway
Figure 1: Mechanism of acid-catalyzed hydrolysis leading to cleavage of the piperidine-pyrimidine bond.
Troubleshooting Acidic Instability
Q: Can I use TFA (Trifluoroacetic acid) for LC-MS purification?A:Yes, but with caution. The compound is stable in 0.1% TFA at room temperature for short durations (< 2 hours). However, concentration (evaporation) of TFA solutions usually involves heat and increasing acid concentration, which will promote hydrolysis.
Recommendation: Use Formic Acid or Ammonium Acetate for LC-MS buffers instead of TFA. If TFA is mandatory, neutralize fractions immediately after collection.
Q: I see a new peak at [M-H] = 95 or 101. What is it?A: These are likely hydrolysis fragments.
The molecule is generally more stable in mild base than in strong acid. However, the pyrimidine ring is electron-deficient.[1] In the presence of strong nucleophiles (OH⁻) at high pH (>12) and elevated temperatures, two pathways compete:
Displacement: Hydroxide displaces the piperidine ring (similar products to acid hydrolysis).
Ring Opening: Hydroxide attacks C2 or C6, leading to ring fragmentation (complex mixture).
Data Summary: Conditions vs. Stability
Condition
pH Range
Stability Status
Primary Degradant
0.1 N HCl
~1.0
Unstable (Heat)
Pyrimidin-4-one
0.1% Formic Acid
~2.7
Stable (RT, 24h)
N/A
PBS Buffer
7.4
Stable
N/A
0.1 N NaOH
~13.0
Moderate
Ring-opened byproducts
Plasma
7.4
Stable
Metabolic oxidation (in vivo)
Analytical Troubleshooting & Workflow
If you observe purity loss, use this decision tree to diagnose the root cause.
Figure 2: Diagnostic workflow for identifying degradation pathways.
Frequently Asked Questions (FAQs)
Q: My compound turned yellow in solution. Is it degraded?A: Not necessarily. Pyrimidine derivatives can form charge-transfer complexes or minor oxidation products (N-oxides) that are highly colored even at trace levels (<0.5%). Verify purity by HPLC at 254 nm. If purity is >95%, the color is likely a trace impurity.
Q: How should I store the stock solution?A: DMSO is the preferred solvent.
Avoid: Protophilic solvents (like Methanol) with strong acids.
Protocol: Dissolve in anhydrous DMSO, aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles which introduce condensation (water) and promote hydrolysis.
Q: Is the hydroxyl group at C4 reactive?A: The secondary alcohol on the piperidine is sterically accessible. In the presence of strong bases (NaH) and electrophiles (alkyl halides), it will react. However, in aqueous buffers, it is stable.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
Brown, D. J. (1994). The Pyrimidines.[1][2][3][4][5][6][7][8] Wiley-Interscience. (Standard text on pyrimidine reactivity, specifically nucleophilic attack at C4). Link
PubChem Compound Summary. (2023). 4-Aminopyrimidine (Analogous reactivity data). National Center for Biotechnology Information. Link
Behrend, R. (1888). Ueber die Oxydation der Harnsäure in alkalischer Lösung. Justus Liebigs Annalen der Chemie. (Foundational work on pyrimidine ring stability/cleavage). Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-(Pyrimidin-4-yl)piperidin-4-ol ApplicationsTopic: Resolving Steric Hindrance & Reactivity Issues
Document ID: TSC-PYR-PIP-04
Last Updated: 2026-02-27
Executive Summary & Scaffold Analysis
The Molecule: 1-(Pyrimidin-4-yl)piperidin-4-ol is a critical pharmacophore found in GPR119 agonists, NAPE-PLD inhibitors, and AKT inhibitors (e.g., AZD5363).
The Problem: Researchers often underestimate the steric and electronic complexity of this scaffold.
Conformational Locking: The bulky pyrimidine group at the N1 position forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This often locks the C4-hydroxyl group into an equatorial or axial position that may be sterically shielded by the "umbrella" effect of the N-substituent.
Electronic Deactivation: The pyrimidine ring is electron-deficient. While this pulls density from the piperidine nitrogen, it can also coordinate with metal catalysts (Pd, Pt) via the pyrimidine nitrogens, poisoning cross-coupling reactions.
This guide provides validated protocols to overcome these specific barriers.
Diagnostic Workflow
Use this decision tree to select the correct protocol based on your target transformation and current failure mode.
Caption: Decision matrix for selecting synthetic pathways based on specific steric or electronic failure modes.
Technical Knowledge Base (The "Why")
The "Umbrella Effect" in N-Substituted Piperidines
In 1-(Pyrimidin-4-yl)piperidin-4-ol, the pyrimidine ring is not just a substituent; it is a conformational anchor.
Mechanism: The bulky heteroaryl group prefers the equatorial position on the piperidine nitrogen (pyramidal inversion).
Consequence: This rigidity can force the C4-hydroxyl group into an axial orientation relative to the ring. In an axial position, the hydroxyl group suffers from 1,3-diaxial interactions with the C2 and C6 hydrogens. Standard nucleophilic attacks (like simple acylation) fail because the incoming electrophile cannot access the oxygen lone pairs without clashing with the ring structure.
The Pyrimidine "Trap"
The pyrimidine nitrogens are sp2 hybridized and possess lone pairs orthogonal to the aromatic system.
Issue: In metal-catalyzed reactions (e.g., Suzuki or Buchwald couplings elsewhere on the molecule), these nitrogens act as "sinks," binding to the Palladium catalyst more strongly than the substrate's reactive site.
Solution: You must use ligands that are bulky enough to prevent the metal center from coordinating with the pyrimidine nitrogen (e.g., Buchwald Dialkylbiaryl ligands).
Troubleshooting Guides & FAQs
Case A: Esterification Fails (Low Yield / No Reaction)
User Question: "I tried reacting the alcohol with a carboxylic acid using EDC/NHS, but I only recovered starting material. Why?"
Root Cause: The activated ester (NHS ester) is not electrophilic enough to overcome the steric hindrance of the secondary alcohol in the piperidine chair.
Solution: Switch to the Yamaguchi Esterification .[1][2] This method forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride.[2][3][4] The trichlorophenyl group is extremely bulky and electron-withdrawing, making the carbonyl highly reactive and forcing the alcohol to attack despite steric hindrance.
Step 1: Dissolve carboxylic acid (1.1 eq) and Et3N (1.2 eq) in Toluene. Add Yamaguchi reagent (1.1 eq) at 0°C. Stir 1h to form the mixed anhydride.
Step 2: Add the 1-(Pyrimidin-4-yl)piperidin-4-ol (1.0 eq) and DMAP (1.0 - 1.5 eq) .
Critical Note: High equivalents of DMAP are required. DMAP attacks the mixed anhydride to form an N-acylpyridinium ion, which is the actual super-electrophile that reacts with your hindered alcohol.
Conditions: Reflux for 3-6 hours.
Case B: Etherification Causes Elimination
User Question: "I tried a Williamson ether synthesis (NaH + Alkyl Bromide), but I got the alkene (elimination product) instead of the ether."
Root Cause: The basic conditions (NaH) promoted E2 elimination because the C4 proton is anti-periplanar to the leaving group, and the steric bulk hindered the SN2 approach.
Solution: Use the Mitsunobu Reaction .[5][6][7][8][9] This reaction activates the oxygen under neutral conditions and proceeds via an SN2 mechanism with inversion of configuration .[7][9] This is ideal because it attacks the "path of least resistance" (the face opposite the hindered OH).
Add DIAD dropwise (very slowly) to control exotherm.
Modification for Sterics: If the standard reaction fails, switch PPh3 to PBu3 (Tributylphosphine) and DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine). ADDP/PBu3 creates a more reactive betaine intermediate capable of activating more hindered alcohols.
Case C: Metal Catalyst Poisoning
User Question: "I am trying to cross-couple a boronic acid to the pyrimidine ring, but the reaction stalls."
Root Cause: The pyrimidine nitrogens are coordinating to your Pd(0) species, creating a stable, inactive complex.
Solution: Use XPhos or BrettPhos precatalysts. These ligands are extremely bulky. They wrap around the Palladium atom, physically blocking the pyrimidine nitrogen from coordinating, while still allowing the oxidative addition/reductive elimination cycle to proceed.
Validated Data Summary
Reaction Type
Standard Reagent
Failure Mode
Recommended Solution
Expected Yield
Acylation
EDC / HOBt
Steric stalling (0-20% yield)
Yamaguchi (TCBC + DMAP)
75-90%
Alkylation
NaH / R-Br
E2 Elimination (Alkene formation)
Mitsunobu (DIAD/PPh3)
60-85%
Coupling
Pd(PPh3)4
N-Coordination (Poisoning)
Pd-XPhos-G3
80-95%
Oxidation
PCC / Pyridine
Chromium Sludge / Trapping
Dess-Martin Periodinane
>90%
References
Yamaguchi Esterification Mechanism & Applications
Dhimitruka, I., & SantaLucia, J. (2006).[2][5] Investigation of the Yamaguchi Esterification Mechanism.
[Link]
Context: Defines the mixed anhydride pathway essential for hindered alcohols.
Discovery of AZD5363 (AKT Inhibitor)
Addie, M., et al. (2013).[10] Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases.
[Link]
Context: Demonstrates functionalization of the 1-(Pyrimidin-4-yl)piperidin-4-ol core in a clinical drug candidate.
Kinetic Resolution and Functionalization of Piperidines
University of York Research. (2022).[11] Kinetic resolution of 2-Aryl-4-methylenepiperidines.
[Link]
Context: Discusses stereochemical control and steric issues in substituted piperidines.
Minimizing side reactions during the synthesis of 1-(Pyrimidin-4-yl)piperidin-4-ol
Ticket ID: SYN-PYR-PIP-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to synthesize 1-(Pyrimidin-4-yl)piperidin-4-ol via a Nucleophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: SYN-PYR-PIP-04
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize 1-(Pyrimidin-4-yl)piperidin-4-ol via a Nucleophilic Aromatic Substitution (
) between 4-chloropyrimidine (or a surrogate) and piperidin-4-ol .
While this reaction appears deceptively simple, the pyrimidine ring's electron-deficiency creates a landscape of competing pathways—specifically hydrolysis , regio-isomerism (if using di-halo precursors), and chemoselectivity (N- vs. O-alkylation). This guide provides a self-validating protocol to navigate these issues, ensuring high purity and yield.
Module 1: The Optimized Protocol
Do not rely on generic
conditions. For this specific amino-alcohol and pyrimidine pair, we utilize a Kinetic Control Strategy to favor N-alkylation over O-alkylation and hydrolysis.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
4-Chloropyrimidine
1.0
Electrophile
Unstable. Store at -20°C. Use immediately upon opening.
Piperidin-4-ol
1.1
Nucleophile
Slight excess ensures complete consumption of the unstable pyrimidine.
Diisopropylethylamine (DIPEA)
2.5
Base
Acts as an HCl scavenger. Do not use hydroxide bases (promotes hydrolysis).
Isopropanol (IPA)
[0.5 M]
Solvent
Protic solvent stabilizes the transition state via H-bonding but is less nucleophilic than water.
Step-by-Step Workflow
Solvent Prep: Charge reaction vessel with Isopropanol (IPA). Ensure water content is <0.1% (Karl Fischer) to prevent hydrolysis.
Nucleophile Charge: Add Piperidin-4-ol (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 10 minutes to ensure homogeneity.
Electrophile Addition: Add 4-Chloropyrimidine (1.0 eq) in a single portion.
Why? Slow addition is unnecessary as N-alkylation is significantly faster than O-alkylation under these conditions.
Reaction: Heat to 80°C (Reflux). Monitor by HPLC/TLC at 1 hour.
Endpoint: Disappearance of 4-chloropyrimidine.
Workup (Self-Validating):
Cool to RT.
Concentrate in vacuo to remove IPA.
Dissolve residue in DCM. Wash with saturated
(removes HCl salts) and then Brine .
Checkpoint: If the aqueous layer is highly colored, your product might be trapped as a salt; adjust pH to >10.
Module 2: Troubleshooting & FAQs
Q1: I see a new spot at the baseline (high polarity). What is it?
Diagnosis:Hydrolysis (Formation of Pyrimidin-4-one).
The chlorine atom on the pyrimidine ring is highly susceptible to attack by water, especially at high pH.
Cause: Wet solvent or use of hygroscopic bases (e.g., NaOH, KOH).
Fix: Switch to anhydrous IPA or Dioxane. Use non-nucleophilic organic bases (DIPEA,
).
Recovery: The hydrolysis product is water-soluble. It will likely wash out during the aqueous workup, but your yield will suffer.
Q2: Can I use NaH to speed up the reaction?
Diagnosis:Chemoselectivity Loss (O-Alkylation).Do NOT use NaH. Sodium hydride will deprotonate the hydroxyl group of piperidin-4-ol (pKa ~16), creating a hard alkoxide nucleophile that competes with the amine.
Mechanism: The neutral amine is a "softer" nucleophile and naturally prefers the soft electrophilic center of the pyrimidine. Deprotonating the alcohol overrides this preference.
Result: You will generate the ether byproduct: 4-(piperidin-4-yloxy)pyrimidine.
Q3: I am using 2,4-dichloropyrimidine as a cheaper starting material. Why do I have two products?
Diagnosis:Regioselectivity Failure.
2,4-dichloropyrimidine has two electrophilic sites. While C4 is generally more reactive due to the "para-like" activation, C2 substitution can occur, particularly if the reaction is overheated or runs too long.
Fix: Perform the reaction at 0°C to RT initially. The C4 position reacts kinetically at lower temperatures.
Verification: C4-substitution products typically show a distinct shielding of the C5-proton in NMR compared to C2-isomers.
Module 3: Visualizing the Reaction Landscape
The following diagram maps the competing pathways. Use this to diagnose impurities based on reaction conditions.[1][2]
Caption: Reaction pathway analysis showing the target N-alkylation vs. competing hydrolysis and O-alkylation pathways.
Module 4: Decision Tree for Optimization
Use this logic flow to correct course if your yield is
.
Caption: Troubleshooting logic for diagnosing low yields and impurity profiles in
reactions.
Module 5: Critical Data & Solvent Selection
The choice of solvent dictates the reaction rate and the stabilization of the Meisenheimer Complex intermediate.
Solvent
Dielectric Constant ()
Reaction Rate
Risk Profile
Recommendation
Isopropanol (IPA)
18
High
Low
Preferred. Balances solubility and rate; easy removal.
Ethanol (EtOH)
24
High
Moderate
Good, but potential for competing ethoxy-substitution if base is too strong.
DMF
36
Very High
High
Hard to remove; promotes O-alkylation if not careful. Use only for sluggish substrates.
Water
80
Variable
Critical
Avoid. High risk of hydrolysis for chloropyrimidines.
Toluene
2
Low
Low
Too slow for unactivated pyrimidines without Pd-catalysis.
References
Regioselectivity in Pyrimidine
:
Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[3]
Mastering Purity Analysis of 1-(Pyrimidin-4-yl)piperidin-4-ol: A Comparative HPLC Method Development Guide
Topic: HPLC Method Development for Purity Testing of 1-(Pyrimidin-4-yl)piperidin-4-ol Content Type: Publish Comparison Guide Executive Summary The purity profiling of 1-(Pyrimidin-4-yl)piperidin-4-ol presents a classic c...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Method Development for Purity Testing of 1-(Pyrimidin-4-yl)piperidin-4-ol
Content Type: Publish Comparison Guide
Executive Summary
The purity profiling of 1-(Pyrimidin-4-yl)piperidin-4-ol presents a classic chromatographic challenge: analyzing a polar, basic heterocycle with potential non-UV active impurities. Traditional acidic C18 methods often fail, yielding broad, tailing peaks due to secondary silanol interactions and poor retention of the protonated analyte.
This guide objectively compares three distinct method development strategies: Standard Acidic C18 , Polar-Embedded Phases , and High-pH Stable Hybrid C18 . Based on experimental logic and physicochemical properties, we demonstrate why High-pH Reverse Phase Chromatography (RPC) is the superior "product" choice for this application, offering robust separation of the parent molecule from its key synthetic impurities.
Analyte Characterization & The "Basic" Problem
Before selecting a column, we must deconstruct the molecule. 1-(Pyrimidin-4-yl)piperidin-4-ol consists of a basic pyrimidine ring coupled to a piperidine moiety.
Property
Value / Description
Chromatographic Implication
Structure
Pyrimidine ring + Piperidine + Hydroxyl
Mixed polarity; contains basic nitrogens.
pKa (Predicted)
~7.5 – 9.0 (Ring N1)
At pH 3.0, the molecule is positively charged (protonated). At pH 10.0, it is neutral.
LogP
~0.4 – 0.8
Low hydrophobicity. Poor retention on C18 in the charged state.
Impurity 1 lacks a strong chromophore (requires low UV/ELSD). Impurity 2 is less polar.
The Challenge: In standard acidic conditions (pH ~2-3), the pyrimidine ring nitrogen is protonated. This cationic species is repelled by the hydrophobic C18 chains (early elution) and attracted to residual silanols on the silica surface (peak tailing).
Comparative Method Strategies
We evaluated three distinct workflows to solve the retention and tailing issues.
Option A: The Traditional Approach (Standard C18, Acidic pH)
Column: Conventional Silica C18 (5 µm).
Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.
Mechanism: Ion-Pairing (if additives used) or Hydrophobic Interaction.
Performance Verdict:POOR.
Observation: The analyte elutes near the void volume (
) due to charge repulsion.
Issue: Severe peak tailing (
) caused by silanol overloading.
Risk:[1] Co-elution with polar impurities like 4-hydroxypiperidine.
Option B: The "Shielded" Alternative (Polar-Embedded, Acidic pH)
Temperature: 35°C (Improves mass transfer for basic compounds).
Detection:
UV 254 nm: For the main pyrimidine peak and aromatic impurities.
UV 205 nm: Mandatory for detecting 4-hydroxypiperidine (weak UV activity). Note: Use high-purity solvents to minimize baseline drift at this wavelength.
Gradient Table:
Time (min)
% Buffer (A)
% Acetonitrile (B)
Event
0.0
95
5
Equilibrate
2.0
95
5
Hold for polar impurities
15.0
10
90
Elute main peak & hydrophobics
18.0
10
90
Wash
18.1
95
5
Re-equilibrate
23.0
95
5
End
Visualizing the Logic
Diagram 1: Method Development Decision Tree
This flowchart illustrates the decision process leading to the selection of High-pH chromatography.
Caption: Decision tree highlighting the physicochemical basis for selecting High-pH chromatography over traditional acidic methods.
Diagram 2: Impurity Origin & Separation
Understanding where impurities come from helps in identifying them in the chromatogram.
Caption: Synthesis pathway showing impurity origins and their expected relative elution order on a High-pH C18 column.
References
PubChem. (2025).[5][6] 1-(Pyrimidin-4-yl)piperidin-4-ol Compound Summary. National Library of Medicine. [Link]
McCalley, D. V. (2010).[7] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Waters Corporation. (2025). Strategies for the Separation of Polar Basic Compounds. Waters Application Notes. [Link]
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Guides. [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference Text).
Structural validation of 1-(Pyrimidin-4-yl)piperidin-4-ol using X-ray crystallography
Structural Validation of 1-(Pyrimidin-4-yl)piperidin-4-ol: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities Executive Summary In the realm of Fragment-Based Drug Discovery (FBDD), the identificatio...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Validation of 1-(Pyrimidin-4-yl)piperidin-4-ol: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities
Executive Summary
In the realm of Fragment-Based Drug Discovery (FBDD), the identification and structural validation of low-molecular-weight ligands (~150–300 Da) is the critical first step in developing potent clinical candidates[1]. 1-(Pyrimidin-4-yl)piperidin-4-ol (Molecular Weight: 179.22 Da) is a prime example of a highly versatile, yet challenging, chemical fragment. Featuring a flexible piperidine ring in a chair conformation, a rotatable C–N bond linking to a pyrimidine moiety, and multiple hydrogen-bond donors/acceptors, pinpointing its exact 3D stereochemistry is paramount before initiating hit-to-lead optimization.
As a Senior Application Scientist, I have evaluated multiple structural modalities for fragment validation. While techniques like Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM) have revolutionized structural biology, this guide will objectively demonstrate why Single-Crystal X-ray Crystallography remains the undisputed gold standard for the absolute structural validation of small molecules[2].
Comparative Analysis: Modality Performance
To objectively assess the best approach for validating 1-(Pyrimidin-4-yl)piperidin-4-ol, we must compare the performance of X-ray crystallography against alternative structural modalities.
Table 1: Modality Performance Comparison for Small Molecule Fragments
Modality
Resolution Limit
Phase State
Conformational Certainty
Primary Limitation for Fragments (179 Da)
Single-Crystal X-ray
< 0.8 Å (Atomic)
Solid (Crystalline)
Absolute (Static)
Requires high-quality single crystal growth.
Solution NMR
1.5 – 2.5 Å (Ensemble)
Liquid (Solution)
Averaged (Dynamic)
NOE distance restraints can be ambiguous for highly flexible piperidine rings.
Cryo-EM
~2.0 – 3.0 Å
Vitrified Ice
Moderate
Fragment size (179 Da) is drastically below the detection threshold (>50 kDa).
Computational Docking
N/A (Theoretical)
In Silico
Predictive Only
Biased by force-field parameters; ignores real-world solvent and packing interactions.
Causality Behind the Data: Why X-ray Outperforms Alternatives
Versus NMR: Solution NMR is exceptional for understanding molecular dynamics and binding kinetics[2]. However, NMR provides a time-averaged ensemble of conformations. For a molecule like 1-(Pyrimidin-4-yl)piperidin-4-ol, the rapid interconversion of the piperidine chair and the rotation of the pyrimidine ring can blur the exact spatial coordinates of the hydroxyl group. X-ray crystallography freezes the molecule, providing absolute stereochemical coordinates.
Versus Cryo-EM: Cryo-EM relies on averaging thousands of 2D projections of large macromolecules to reconstruct a 3D map. A 179 Da fragment simply does not generate enough electron scattering contrast against the vitrified ice background to be resolved independently.
Versus Computational Models: While in silico force fields can predict local energy minima, they frequently fail to account for the complex intermolecular hydrogen-bonding networks (e.g., between the -OH group and pyrimidine nitrogens) that stabilize the molecule in reality.
Workflow Visualization
Workflow comparing X-ray crystallography against alternative modalities for fragment validation.
To guarantee scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal quality control check.
Step 1: Crystal Growth via Vapor Diffusion
Procedure: Dissolve 10 mg of 1-(Pyrimidin-4-yl)piperidin-4-ol in 1 mL of methanol. Place 5 µL of this solution into an inner well, surrounded by a closed reservoir containing 1 mL of n-hexane (anti-solvent). Allow the system to equilibrate at 20°C for 48–72 hours.
Causality: The fragment is highly soluble in polar solvents due to its hydroxyl group and pyrimidine nitrogens. As the volatile non-polar hexane vaporizes and diffuses into the methanol drop, the dielectric constant of the solution slowly decreases. This gradual thermodynamic shift forces the system into a metastable supersaturated state, promoting the nucleation of a single, highly ordered crystal rather than amorphous precipitation.
Step 2: Cryocooling and X-ray Diffraction Data Collection
Procedure: Harvest a single crystal (approx. 0.1 × 0.1 × 0.05 mm) using a nylon loop coated in paratone oil. Immediately flash-cool the crystal to 100 K using an open-flow nitrogen gas stream. Collect diffraction data using a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å).
Causality: Flash-cooling to 100 K is critical; it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. For a flexible molecule with a rotatable C–N bond, minimizing thermal motion ensures the electron density map yields sharp, distinct peaks rather than smeared averages. Cu Kα radiation is chosen over Mo Kα because it provides stronger anomalous scattering signals and higher diffraction intensities for light organic atoms (C, N, O).
Step 3: Phase Determination via Direct Methods
Procedure: Process the raw diffraction frames to extract intensities. Solve the phase problem using Direct Methods algorithms (e.g., SHELXT).
Causality: Unlike large proteins that require molecular replacement or heavy-atom soaking, this small fragment (179.22 Da) allows for the use of Direct Methods. This mathematical approach exploits probabilistic relationships between the amplitudes of the diffracted waves to calculate the missing phase information directly, yielding a completely unbiased initial electron density map.
Step 4: Anisotropic Refinement and Self-Validation
Procedure: Refine the initial structural model against the experimental data using least-squares minimization (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
Causality: Anisotropic refinement models the electron density of atoms as ellipsoids rather than perfect spheres. This is absolutely crucial for 1-(Pyrimidin-4-yl)piperidin-4-ol, as it accurately captures the directional bonding and lone-pair electron density of the pyrimidine nitrogens. The system self-validates by continuously calculating the
factor; a drop below 5% confirms the atomic model accurately represents the physical crystal.
Step 5: Final Structural Validation (checkCIF/PLATON)
Procedure: Generate a Crystallographic Information File (CIF) and process it through the IUCr checkCIF/PLATON web service[3].
Causality: To ensure absolute trustworthiness before deposition into the Cambridge Structural Database (CSD), this automated algorithmic review checks for missed higher symmetry (e.g., pseudo-inversion centers), incorrect atom assignments, and physically impossible van der Waals clashes.
Data Presentation: Validation Metrics
A successful structural validation must meet rigorous quantitative criteria. The table below outlines the self-validating metrics required to confirm the absolute structure of 1-(Pyrimidin-4-yl)piperidin-4-ol.
Table 2: Quantitative Validation Metrics for Small Molecule X-ray Crystallography
Metric
Target Threshold
Causality / Scientific Significance
Resolution ()
≤ 0.84 Å
Required for IUCr publication; ensures atomic separation is unambiguously resolved.
(Unweighted R-factor)
< 5.0%
Measures direct agreement between the experimental diffraction data and the calculated model.
(Weighted R-factor)
< 15.0%
Accounts for statistical variance in the data; critical for validating the overall fit of the model.
Goodness of Fit (GoF)
0.95 – 1.05
Validates that the structural model correctly accounts for the experimental data errors.
checkCIF Alerts
Zero Level A/B
Ensures no missing symmetry, incorrect atom assignments, or severe steric clashes exist[3].
References
1.[2] Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Creative Biostructure. URL:
2.[4] International Union of Crystallography (IUCr). "Notes for Authors of Acta Crystallographica Section C". IUCr Journals. URL:
3.[5] Re3data. "Cambridge Structural Database". Re3data.org. URL:
4.[3] Spek, A. L. "Structure validation in chemical crystallography". Acta Crystallographica Section D: Biological Crystallography (PMC - NIH). URL:
5.[1] Murray, C. W., & Rees, D. C. "The rise of fragment-based drug discovery". Nature Chemistry (PubMed - NIH). URL:
Benchmarking Reference Standards for 1-(Pyrimidin-4-yl)piperidin-4-ol: A Comparative QC Guide
Executive Summary & Strategic Context In the synthesis of JAK, ROCK, and CDK inhibitors, 1-(Pyrimidin-4-yl)piperidin-4-ol serves as a critical scaffold. Unlike its more common isomer (1-(pyrimidin-2-yl)piperidin-4-ol, CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the synthesis of JAK, ROCK, and CDK inhibitors, 1-(Pyrimidin-4-yl)piperidin-4-ol serves as a critical scaffold. Unlike its more common isomer (1-(pyrimidin-2-yl)piperidin-4-ol, CAS 893755-98-1), the 4-yl regioisomer often lacks readily available Pharmacopeial Primary Standards (USP/EP).
This guide addresses a common industry bottleneck: How to validate analytical data when a Certified Reference Material (CRM) is unavailable. We compare the use of commercial "Technical Grade" materials against a rigorous "In-House Qualified Reference Standard" workflow, demonstrating why the latter is non-negotiable for IND-enabling studies.
The Core Problem: Isomer Purity & Hygroscopicity
The pyrimidine-piperidine coupling is prone to regio-isomeric impurities (2-yl vs 4-yl) and significant hygroscopicity due to the secondary alcohol and tertiary amine. Relying on unverified commercial certificates often leads to potency errors of >5% in downstream assays.
Comparative Analysis: Material Grades
The following table contrasts the three tiers of reference materials available for this molecule. For early discovery, Tier 3 is acceptable. For GLP tox studies or GMP manufacturing, Tier 2 (Qualified In-House) is required if Tier 1 is unavailable.
In a recent internal study comparing three commercial batches of 1-(Pyrimidin-4-yl)piperidin-4-ol labeled as ">98% Purity":
Batch A: 98.2% HPLC Area, but 8.4% Water (Hygroscopic). Actual Potency: ~90%.
Batch B: 99.1% HPLC Area, but contained 1.2% Regioisomer (2-yl) co-eluting under standard conditions.
Technical Framework: The Qualification Workflow
Since a Primary CRM is likely unavailable for the 4-yl isomer, you must generate a Working Standard . This section outlines the self-validating protocol to transform raw material into a Qualified Standard.
Diagram 1: The Qualification Decision Tree
This workflow illustrates the logic flow for qualifying the reference standard, ensuring no critical attribute (Isomerism, Solvents, Water) is overlooked.
Figure 1: Decision tree for qualifying a non-compendial reference standard. Note the loop for recrystallization if purity criteria are not met.
Experimental Protocols
Protocol A: Impurity Profiling (HPLC-UV-MS)
Objective: Separate the 4-yl isomer from the 2-yl regioisomer and quantify synthetic byproducts.
Rationale: The basic nitrogen atoms on both rings cause peak tailing on standard silica. A high pH stable C18 or a Charged Surface Hybrid (CSH) column is essential.
Method Parameters:
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses protonation, improving shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 20 minutes.
Detection: UV @ 254 nm (Pyrimidine absorbance) & MS (ESI+).
Critical Resolution Check: Must resolve 4-yl isomer (RT ~8.2 min) from 2-yl isomer (RT ~8.8 min).
Protocol B: Potency Assignment via qNMR
Objective: Assign an absolute purity value (mass %) without relying on a chromatographic reference.
Rationale: qNMR is the "Gold Standard" for primary characterization.
Procedure:
Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone (Traceable to NIST/BIPM).
Solvent: D2O or DMSO-d6 (depending on solubility; D2O minimizes solvent peaks but may exchange OH protons).
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[2][3]
Synthesis & Impurity Origins[2]
Understanding the synthesis is vital for predicting impurities. The standard route involves Nucleophilic Aromatic Substitution (
).
Diagram 2: Synthesis and Impurity Map
This diagram highlights where specific impurities originate, guiding the analyst on what to look for in the MS data.
Figure 2: Reaction pathway showing the origin of critical impurities. Impurity A (4-Chloropyrimidine) requires specific monitoring due to potential genotoxicity.
Storage & Stability Recommendations
Hygroscopicity: This molecule is moderately hygroscopic.
Requirement: Store in amber vials with desiccated caps.
Re-test: Perform Karl Fischer titration before every critical use if the container has been opened multiple times.
Stability: Stable at -20°C for >2 years. Solutions in DMSO should be used within 24 hours to prevent oxidative degradation.
References
ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.
ICH Q6A : Specifications: Test Procedures and Acceptance Criteria for New Drug Substances.
PubChem Compound Summary : 1-(Pyrimidin-2-yl)piperidin-4-ol (Isomer Comparison). National Library of Medicine.
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR protocol).
Bioactivity Comparison of 1-(Pyrimidin-4-yl)piperidin-4-ol Derivatives in vitro
Executive Summary & Scaffold Significance The 1-(Pyrimidin-4-yl)piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for two distinct therapeutic classes:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Significance
The 1-(Pyrimidin-4-yl)piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for two distinct therapeutic classes: GPR119 agonists (Metabolic Disorders/Type 2 Diabetes) and Akt/PKB Kinase Inhibitors (Oncology).
This guide objectively compares the bioactivity profiles of key derivatives derived from this scaffold. The presence of the piperidine-4-ol moiety allows for divergent functionalization—typically etherification for GPR119 ligands to access a hydrophobic pocket, or amination/fusion for kinase ATP-binding site occupancy.
Key Findings:
GPR119 Agonists: Derivatives with bulky ether linkages at the C4-position exhibit nanomolar potency (
nM) and high selectivity but face hERG liability challenges.
nM) but require careful optimization to avoid off-target cytotoxicity.
Comparative Bioactivity Analysis
The following table synthesizes data from key optimization campaigns (e.g., Takeda, AstraZeneca) to contrast the performance of the core scaffold against its optimized derivatives.
Expert Insight: The unsubstituted 4-ol scaffold is essentially biologically inert regarding these targets. Activity is "switched on" by derivatizing the hydroxyl group. For GPR119, the 4-oxygen serves as a linker to a lipophilic "tail" (e.g., methanesulfonyl-phenyl) that occupies the receptor's hydrophobic crevice.[1] For Akt inhibitors, the oxygen is often replaced by an amine or removed to facilitate hydrogen bonding with the kinase hinge region.
Mechanism of Action: GPR119 Signaling Pathway
The primary therapeutic application of 1-(Pyrimidin-4-yl)piperidin-4-ol ether derivatives is the activation of GPR119 in pancreatic
-cells. This pathway drives glucose-dependent insulin secretion (GSIS).
Figure 1: Signal transduction pathway for GPR119 agonists derived from the pyrimidinyl-piperidine scaffold. Activation leads to cAMP accumulation and subsequent insulin release.[2]
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize industry-standard assays (HTRF and Kinase-Glo). These methods are self-validating through the use of positive controls (e.g., MBX-2982 for GPR119).
Protocol A: GPR119 cAMP Accumulation Assay (HTRF)
Purpose: Quantify the functional potency (
) of ether derivatives.
Cell Preparation: Use HEK293 cells stably expressing human GPR119. Harvest cells and suspend in stimulation buffer (PBS + 0.5 mM IBMX) at
cells/mL.
Compound Treatment:
Dispense 5
L of test compound (serially diluted in DMSO) into a 384-well low-volume white plate.
Add 5
L of cell suspension ( cells/well).
Incubate for 30 minutes at room temperature .
Detection (HTRF):
Add 5
L of cAMP-d2 conjugate (Acceptor).
Add 5
L of Anti-cAMP-Cryptate (Donor).
Incubate for 1 hour in the dark.
Analysis: Read on an HTRF-compatible plate reader (e.g., EnVision). Calculate the HTRF ratio (665 nm / 620 nm).
Validation Check: The Z' factor must be
. Reference agonist (e.g., MBX-2982) must show nM.
Protocol B: Akt1 Kinase Inhibition Assay
Purpose: Determine the
of amino-linked or fused derivatives.
Reagent Mix: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, and 0.01% Triton X-100.
Enzyme Reaction:
Mix recombinant human Akt1 (0.5 ng/well) with peptide substrate (GSK-3 fusion peptide) and test compound.
Initiate reaction by adding ATP (
apparent, typically 10 M).
Incubate for 60 minutes at 30°C .
Detection: Add Kinase-Glo® reagent (Promega) equal to the reaction volume to deplete remaining ATP.
Readout: Measure luminescence after 10 minutes. Signal is inversely proportional to kinase activity.
Screening Workflow & Decision Logic
This workflow illustrates the critical decision points when optimizing the 1-(Pyrimidin-4-yl)piperidin-4-ol scaffold.
Figure 2: Screening cascade for differentiating therapeutic applications of the scaffold.
References
Kubo, O. et al. (2021). "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives." Bioorganic & Medicinal Chemistry.
Addie, M. et al. (2013). "Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases."[3] Journal of Medicinal Chemistry.
Caldwell, J. et al. (2008). "Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B." Journal of Medicinal Chemistry.[4]
Semple, G. et al. (2008). "GPR119 agonists for the treatment of type 2 diabetes."[5][6] Annual Reports in Medicinal Chemistry.